I-OMe-Tyrphostin AG 538
Description
Propriétés
Formule moléculaire |
C17H12INO5 |
|---|---|
Poids moléculaire |
437.18 g/mol |
Nom IUPAC |
(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+ |
Clé InChI |
HSRMHXWCTRFVHK-NYYWCZLTSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)I)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |
Origine du produit |
United States |
Foundational & Exploratory
I-OMe-Tyrphostin AG 538: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538 is a potent, cell-permeable small molecule inhibitor with a multifaceted mechanism of action primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3][4][5][6][7][8] This dual inhibitory activity disrupts critical cell signaling pathways involved in proliferation, survival, and metabolism, making it a compound of significant interest in cancer research. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of IGF-1R and PI5P4Kα
This compound exerts its biological effects through the specific inhibition of two key enzymes:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[2][9] this compound acts as a specific inhibitor of IGF-1R, blocking its autophosphorylation and subsequent downstream signaling.[1][10]
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): A lipid kinase involved in the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a critical second messenger in various cellular processes.[5][11] this compound is an ATP-competitive inhibitor of PI5P4Kα.[1][2][5][6][7][8][12]
This dual inhibition leads to the disruption of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, ultimately impacting cell cycle progression and promoting apoptosis, particularly in cancer cells.[1][10]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibition constants.
| Target | Parameter | Value | Cell Line/System | Reference |
| IGF-1R | IC50 | 3.4 µM | Not specified | [4][13] |
| PI5P4Kα | IC50 | 1 µM | Enzyme Assay | [1][2][3][4][5][6][7][8][12] |
| PI5P4Kα | Ki | 0.5 µM | Enzyme Assay | [2] |
Signaling Pathway Modulation
This compound's inhibitory actions have profound effects on downstream signaling pathways.
Inhibition of the IGF-1R Signaling Pathway
Upon binding of its ligand (IGF-1), IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[9] This initiates a cascade of events leading to the activation of the PI3K/Akt and MAPK/Erk pathways. This compound blocks the initial autophosphorylation of IGF-1R, thereby preventing the activation of these downstream effectors.[1] This leads to decreased phosphorylation of Akt and Erk, key regulators of cell survival and proliferation.[1][10]
Inhibition of the PI5P4Kα Signaling Pathway
PI5P4Kα phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a crucial lipid second messenger that is hydrolyzed by phospholipase C (PLC) to inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. PI(4,5)P2 is also a substrate for PI3K to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key activator of the Akt pathway. By competitively inhibiting ATP binding to PI5P4Kα, this compound depletes the cellular pool of PI(4,5)P2, thereby impacting these downstream signaling events.
Preferential Cytotoxicity in Nutrient-Deprived Cancer Cells
A notable characteristic of this compound is its preferential cytotoxicity towards cancer cells under nutrient-deprived conditions.[1][3][5][6][7][8][14][15] This effect is particularly pronounced in pancreatic cancer cell lines such as PANC-1.[1][3][5][6][7][8][14][15] The reliance of these cells on IGF-1R signaling for survival is heightened in low-nutrient environments, making them more susceptible to the inhibitory effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis of IGF-1R, Akt, and Erk Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of key signaling proteins in PANC-1 cells.
Materials:
-
PANC-1 human pancreatic cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Serum-free DMEM
-
This compound (solubilized in DMSO)
-
Recombinant human IGF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture PANC-1 cells in DMEM with 10% FBS to 70-80% confluency.
-
Serum-starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 3 µM) for 1 hour.[1]
-
Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.
-
Cytotoxicity Assay in Nutrient-Deprived PANC-1 Cells (MTT Assay)
This protocol measures the cytotoxic effect of this compound on PANC-1 cells under normal and nutrient-deprived conditions.[11]
Materials:
-
PANC-1 cells
-
DMEM with 10% FBS (nutrient-rich medium)
-
DMEM with 0.1% FBS (nutrient-deprived medium)
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed PANC-1 cells in 96-well plates at a density of 5,000 cells/well in nutrient-rich medium and allow them to attach overnight.
-
-
Treatment:
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each condition.
-
Potential for TREM2 Agonism: An Area for Further Investigation
Recent studies have shown that Tyrphostin AG 538, a structurally related compound, acts as an agonist for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a receptor involved in regulating inflammation and phagocytosis in myeloid cells. While this finding is intriguing, direct evidence for this compound acting as a TREM2 agonist is currently lacking. Further investigation, such as direct binding assays and functional studies in TREM2-expressing cells, is required to determine if this represents an additional mechanism of action for this compound.
Conclusion
This compound is a potent dual inhibitor of IGF-1R and PI5P4Kα, leading to the disruption of key oncogenic signaling pathways. Its preferential cytotoxicity in nutrient-deprived cancer cells highlights a potential therapeutic window. The detailed experimental protocols provided in this guide offer a framework for further investigation into its complex mechanism of action and its potential as a therapeutic agent. Future research should aim to further elucidate the downstream consequences of PI5P4Kα inhibition and explore the potential for TREM2 agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. molnova.com [molnova.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ccr.cancer.gov [ccr.cancer.gov]
I-OMe-Tyrphostin AG 538: A Technical Guide for Researchers
An In-depth Analysis of a Dual Inhibitor of IGF-1R and PI5P4Kα
Foreword: This document provides a comprehensive technical overview of I-OMe-Tyrphostin AG 538, a potent small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, biochemical properties, and experimental applications. This guide consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Compound Properties
This compound, also known as I-OMe-AG 538, is a synthetic derivative of tyrphostin, a class of compounds known for their ability to inhibit protein tyrosine kinases. It has been identified as a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Systematic Name | α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone[5] |
| Synonyms | I-OMe-AG 538, I-OMe Tyrphostin AG-538[5][6] |
| Molecular Formula | C₁₇H₁₂INO₅[5][6] |
| Molecular Weight | 437.19 g/mol [5][7] |
| CAS Number | 1094048-77-7[7] |
| Appearance | Solid[7] |
| Solubility | Soluble in DMSO (≥10 mg/mL)[6][7] |
| Storage Temperature | -20°C[7] |
Mechanism of Action and Biological Targets
This compound exhibits a dual inhibitory activity against two key enzymes involved in cell signaling and cancer progression:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): It acts as a specific, substrate-competitive inhibitor of the IGF-1R tyrosine kinase. This means it competes with the protein substrate for binding to the kinase domain, rather than competing with ATP. This mode of inhibition can offer a higher degree of selectivity.
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): It is an ATP-competitive inhibitor of PI5P4Kα.[1][2]
The inhibitory activities of this compound are summarized in the following table.
| Target | Inhibition Type | IC₅₀ |
| IGF-1R | Substrate-Competitive | 3.4 µM |
| PI5P4Kα | ATP-Competitive | 1 µM[1][2] |
By inhibiting IGF-1R, this compound blocks downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This inhibition of IGF-1R-mediated signaling has been shown to be preferentially cytotoxic to pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][8]
Signaling Pathways
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.
Experimental Data
In Vitro Cytotoxicity
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro inhibitory activity of this compound against IGF-1R.
Materials:
-
Recombinant human IGF-1R
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the IGF-1R enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on PANC-1 cells.
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., glucose-free DMEM)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the complete growth medium and wash the cells with PBS.
-
Replace the medium with either complete or nutrient-deprived medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for IGF-1R Pathway Inhibition
This protocol is to detect the inhibition of IGF-1R and downstream signaling molecules (Akt, ERK) phosphorylation.
Materials:
-
PANC-1 cells
-
Serum-free medium
-
This compound
-
IGF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture PANC-1 cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
This compound is a valuable research tool for studying the roles of IGF-1R and PI5P4Kα in cellular processes, particularly in the context of cancer. Its dual inhibitory mechanism and preferential cytotoxicity in nutrient-deprived conditions make it an interesting candidate for further investigation in cancer research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound.
References
- 1. Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase are preferentially cytotoxic to nutrient-deprived pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the insulin-like growth factor receptor-1 tyrosine kinase activity as a therapeutic strategy for multiple myeloma, other hematologic malignancies, and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [cnreagent.com]
The Genesis of a Dual Inhibitor: An In-Depth Technical Guide to the Discovery and History of I-OMe-Tyrphostin AG 538
For Immediate Release: A Comprehensive Review for the Scientific Community
This whitepaper provides a detailed exploration of the discovery, history, and mechanism of action of I-OMe-Tyrphostin AG 538, a pivotal molecule in the study of signal transduction. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes key findings, presents detailed experimental protocols, and visualizes complex biological processes to offer a thorough understanding of this potent dual inhibitor.
Introduction: The Rise of Tyrphostins and the Targeting of IGF-1R
The story of this compound begins with the broader class of molecules known as tyrphostins, or tyrosine phosphorylation inhibitors. Pioneered by Alexander Levitzki, these compounds were developed as potent and selective blockers of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways. Aberrant PTK activity is a hallmark of many proliferative diseases, making them a prime target for therapeutic intervention.
A key focus of this research became the Insulin-like Growth Factor-1 Receptor (IGF-1R), a transmembrane tyrosine kinase. The IGF-1R signaling pathway is integral to cell growth, proliferation, and survival. Its overactivation is implicated in the development and progression of numerous cancers, making it a highly attractive target for the design of novel inhibitors.
The Discovery of Tyrphostin AG 538 and its I-OMe Analog
In 2000, a significant breakthrough was published in the journal Biochemistry by Blum, Gazit, and Levitzki. Their research detailed the discovery of Tyrphostin AG 538 as a potent and specific inhibitor of the IGF-1R kinase[1]. This discovery was the culmination of a search for lead compounds utilizing novel in vitro assays.
Recognizing the therapeutic potential of AG 538, the researchers then synthesized a more structurally stable analog: this compound. This new compound was designed to be more hydrophobic and less susceptible to oxidation than its predecessor, enhancing its potential for cell-based and in vivo applications[1]. Subsequent studies revealed that this compound is also an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα)[2].
Mechanism of Action: Dual Inhibition of Key Signaling Nodes
This compound exerts its biological effects through the inhibition of two key enzymes:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): As a specific inhibitor of IGF-1R, this compound blocks the autophosphorylation of the receptor upon ligand binding. This initial step is critical for the activation of downstream signaling cascades[1][2]. By preventing this phosphorylation, the inhibitor effectively shuts down the pro-proliferative and anti-apoptotic signals mediated by IGF-1R.
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): this compound also acts as an ATP-competitive inhibitor of PI5P4Kα, an enzyme involved in phosphoinositide signaling pathways that regulate cell growth and survival.
The dual inhibition of both IGF-1R and PI5P4Kα makes this compound a powerful tool for dissecting these interconnected signaling networks.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several key studies. The following tables summarize the reported IC50 values and the experimental conditions under which they were determined.
| Target | Inhibitor | IC50 Value | Assay Conditions | Reference |
| IGF-1R Kinase | Tyrphostin AG 538 | 400 nM | In vitro kinase assay | [1] |
| IGF-1R | This compound | 3.4 µM | Not specified | [3] |
| PI5P4Kα | This compound | 1 µM | ATP-competitive inhibition | [2][3] |
Table 1: Inhibitory Potency of Tyrphostin AG 538 and this compound.
| Cell Line | Condition | Concentration Range | Incubation Time | Effect | Reference |
| PANC-1 | Nutrient-deprived medium | 0.1 - 1000 µM | 24 hours | Cytotoxic | [2] |
| PANC-1 | IGF-1 Stimulation (50 ng/ml) | 0.03, 0.3, 3 µM | 1 hour | Blocked phosphorylation of IGF-1R, Akt, and Erk | [2] |
Table 2: Cellular Activity of this compound.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Synthesis of this compound
While the precise, step-by-step synthesis protocol from the original discovery paper is not publicly available in full detail, the general approach for the synthesis of tyrphostins involves the condensation of a substituted benzaldehyde with a compound containing an active methylene group, such as malononitrile or a derivative thereof. For this compound, this would likely involve the reaction of a suitably protected and substituted vanillin derivative with a benzoylacetonitrile derivative, followed by deprotection steps.
In Vitro IGF-1R Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IGF-1R kinase domain.
-
Materials:
-
Recombinant IGF-1R kinase domain
-
Substrate: Poly(Glu,Tyr) 4:1
-
[γ-³²P]ATP
-
Inhibitor (this compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
-
Protocol:
-
Prepare a reaction mixture containing the IGF-1R kinase domain, the poly(Glu,Tyr) substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with cold 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Cell Culture and Treatment under Nutrient Deprivation
The preferential cytotoxicity of this compound was observed in pancreatic cancer cells under nutrient-deprived conditions.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Culture Media:
-
Nutrient-rich medium: Standard culture medium such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), glucose, and amino acids.
-
Nutrient-deprived medium (NDM): A basal medium lacking glucose, serum, and/or specific amino acids.
-
-
Protocol:
-
Culture PANC-1 cells in nutrient-rich medium to the desired confluency.
-
To induce nutrient deprivation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with NDM.
-
Treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Assess cell viability using an appropriate method, such as the MTT assay.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of IGF-1R and its downstream signaling proteins.
-
Materials:
-
PANC-1 cells
-
IGF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IGF-1R (pY1135/1136), anti-IGF-1Rβ, anti-phospho-Akt (pS473), anti-Akt, anti-phospho-Erk1/2 (pT202/Y204), anti-Erk1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed PANC-1 cells and grow to near confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Figure 1: The IGF-1R signaling pathway and the inhibitory action of this compound.
Figure 2: A generalized experimental workflow for evaluating the effects of this compound.
Conclusion: A Versatile Tool for Signal Transduction Research
This compound stands as a significant molecule in the field of signal transduction research. Its discovery not only provided a potent tool for investigating the complexities of the IGF-1R signaling pathway but also highlighted the therapeutic potential of targeting this pathway in cancer. The subsequent identification of its activity against PI5P4Kα has further expanded its utility as a dual inhibitor. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to characterize its activity, serving as a valuable resource for the scientific community.
References
I-OMe-Tyrphostin AG 538: A Technical Guide to a Potent IGF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] This synthetic, low molecular weight compound has demonstrated significant activity in preclinical studies, primarily through its ability to block IGF-1R-mediated signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, effects on key signaling cascades, comprehensive experimental protocols for its evaluation, and a summary of its chemical and physical properties.
Introduction to this compound
The Insulin-like Growth Factor (IGF) signaling pathway plays a pivotal role in normal physiological processes, including growth and development. However, its dysregulation is a hallmark of many cancers, making the IGF-1R a compelling target for therapeutic intervention.[2] this compound is a derivative of Tyrphostin AG 538, modified to be more hydrophobic and less susceptible to oxidation.[2] This modification enhances its cellular uptake and stability, making it a superior inhibitor in cellular assays compared to its parent compound.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| Alternate Names | α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone; I-OMe-AG 538 | [3] |
| Molecular Formula | C₁₇H₁₂INO₅ | [3] |
| Molecular Weight | 437.19 g/mol | [3] |
| CAS Number | 1094048-77-7 | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the competitive inhibition of the IGF-1R tyrosine kinase. Unlike ATP-competitive inhibitors, this compound is believed to be a substrate-competitive inhibitor, occupying the binding site of tyrosine residues that undergo autophosphorylation.[2] This inhibition prevents the activation of the receptor upon ligand binding (IGF-1 or IGF-2), thereby blocking downstream signaling cascades.
The binding of IGF-1 or IGF-2 to the extracellular domain of IGF-1R induces a conformational change, leading to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This autophosphorylation creates docking sites for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. The recruitment and phosphorylation of these substrates initiate two major signaling pathways:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and migration.
This compound effectively blocks the autophosphorylation of IGF-1R, leading to the dose-dependent inhibition of both the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][2] This is evidenced by the reduced phosphorylation of key downstream effectors such as Akt and Erk2.[2]
In addition to its primary target, this compound has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1][4] This dual inhibitory activity may contribute to its overall cellular effects.
Below is a diagram illustrating the IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: IGF-1R signaling pathway and this compound inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| IGF-1R | Kinase Assay | 3.4 µM | in vitro | |
| PI5P4Kα | Kinase Assay | 1 µM | in vitro | [1][4] |
| Cell Viability | Cytotoxicity Assay | Varies (cell line dependent) | PANC-1 (nutrient-deprived) | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including ATP concentration in kinase assays and cell type in cytotoxicity assays.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of this compound's activity.
In Vitro Kinase Assay (IGF-1R)
This protocol outlines a general method for determining the IC50 of this compound against IGF-1R.
Objective: To measure the dose-dependent inhibition of IGF-1R kinase activity by this compound.
Materials:
-
Recombinant human IGF-1R (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
Phosphocellulose paper or other suitable capture membrane
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer a portion of the reaction mixture to a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity or fluorescence.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: General workflow for an in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cells.
Objective: To determine the effect of this compound on the viability of a specific cell line (e.g., PANC-1).
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol details the methodology for analyzing the inhibition of IGF-1R downstream signaling by this compound.
Objective: To detect the dose-dependent inhibition of IGF-1R, Akt, and Erk phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
IGF-1 (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time, followed by stimulation with IGF-1.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Standard workflow for Western blotting analysis.
In Vivo Studies
While in vitro studies provide valuable information on the mechanism and potency of this compound, in vivo studies are essential to evaluate its efficacy and safety in a whole-organism context.
General Protocol for Xenograft Studies:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (vehicle control and this compound at various doses). The compound is administered via a suitable route (e.g., intraperitoneal or oral).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blotting for pharmacodynamic markers).
Data Analysis: Tumor growth inhibition (TGI) is a common metric used to assess efficacy and is calculated as follows:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Conclusion
This compound is a valuable research tool for investigating the role of the IGF-1R signaling pathway in cancer and other diseases. Its potent and specific inhibitory activity, coupled with its improved chemical properties, makes it a strong candidate for further preclinical and potentially clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and evaluate this promising inhibitor.
References
I-OMe-Tyrphostin AG 538: A Technical Guide to its Inhibition of PI5P4Kα
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, has emerged as a valuable tool for studying cellular signaling pathways due to its inhibitory activity against key enzymes. This technical guide provides an in-depth overview of this compound's role as an inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα), a critical enzyme in phosphoinositide metabolism. This document details its mechanism of action, its effects on downstream signaling cascades, and provides structured quantitative data and detailed experimental protocols for its use in research settings.
Introduction to PI5P4Kα and this compound
Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4Kα) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This process is crucial for the regulation of various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PI5P4Kα activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a synthetic, cell-permeable compound that has been identified as a potent inhibitor of PI5P4Kα. It is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase's active site.[2][3][4] In addition to its activity against PI5P4Kα, this compound is also known to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and proliferation.[2][5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target Kinase | IC50 Value | Inhibition Type | Reference |
| PI5P4Kα | 1 µM | ATP-competitive | [2][3][4] |
| IGF-1R | 3.4 µM | Substrate-competitive | [6] |
Signaling Pathways Affected by this compound
The inhibitory action of this compound on PI5P4Kα and IGF-1R disrupts key signaling pathways that regulate cell survival, proliferation, and metabolism.
The PI5P4Kα Signaling Pathway
PI5P4Kα plays a crucial role in the phosphoinositide signaling pathway, which is interconnected with other major signaling networks, including the mTOR pathway. Inhibition of PI5P4Kα by this compound leads to a decrease in the production of PI(4,5)P2, a critical second messenger. This can impact downstream signaling events that are dependent on PI(4,5)P2 levels.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to I-OMe-Tyrphostin AG 538: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent, cell-permeable small molecule inhibitor with significant activity against key signaling proteins implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound. Detailed experimental protocols for its application in cell viability assays, Western blotting, and kinase assays are provided, along with a summary of its quantitative biological data. Furthermore, this guide elucidates the signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Its chemical structure is characterized by a substituted cinnamonitrile core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile | |
| Synonyms | I-OMe-AG 538, α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone | [1][2] |
| CAS Number | 1094048-77-7 | [1][3] |
| Molecular Formula | C₁₇H₁₂INO₅ | [1][2] |
| Molecular Weight | 437.19 g/mol | [2][3] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [1][3] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound is a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][4][5][6] Its mechanism of action for PI5P4Kα is ATP-competitive.[4][5][6][7][8][9]
By inhibiting IGF-1R, a receptor tyrosine kinase, this compound effectively blocks downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/Erk pathways.[4] This inhibitory action leads to reduced phosphorylation of IGF-1R itself, as well as its key downstream effectors, Akt and Erk.[4]
The compound has demonstrated preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells (PANC-1), highlighting its potential as a therapeutic agent in oncology.[4][5][6][8][9][10] More recent evidence also suggests a role for the related compound Tyrphostin AG538 as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in platelet activation and thrombosis.[11][12] This suggests that this compound may have broader biological activities beyond its anti-cancer effects.
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Type | Cell Line/System | IC₅₀ | Reference |
| IGF-1R | Kinase Assay | - | 3.4 µM | [1] |
| PI5P4Kα | Kinase Assay | - | 1 µM | [1][4][5][6][7][8][9][10] |
| PANC-1 cells | Cytotoxicity Assay (nutrient-deprived) | Pancreatic Cancer | Cytotoxic at 0.1-1000 µM | [4][10] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by intercepting the IGF-1R signaling cascade. The following diagram illustrates the key components of this pathway and the points of inhibition.
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
A more recently investigated pathway involves the agonistic effect of the related compound Tyrphostin AG538 on TREM2 in platelets, leading to the inhibition of the SHIP1-Akt pathway.
Caption: Proposed agonistic effect of Tyrphostin AG538 on the TREM2 signaling pathway.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers using this compound in their experiments. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as PANC-1.
Caption: Workflow for a typical cell viability assay.
Materials:
-
PANC-1 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range would be 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the inhibition of IGF-1R, Akt, and Erk phosphorylation by this compound.
Caption: A generalized workflow for Western blot analysis.
Materials:
-
PANC-1 cells
-
This compound
-
IGF-1 (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.03, 0.3, 3 µM) for 1 hour.[10]
-
Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10 minutes.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against IGF-1R or PI5P4Kα.
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant active IGF-1R or PI5P4Kα enzyme
-
Specific substrate for the kinase
-
Kinase reaction buffer
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-kinase control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Detection: Add the detection reagent to measure the remaining ATP or the produced ADP, which is inversely or directly proportional to the kinase activity, respectively.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for studying cellular signaling pathways, particularly those mediated by IGF-1R and PI5P4Kα. Its potent inhibitory activity and demonstrated cytotoxicity in cancer cells make it a compound of interest for further investigation in drug development. This guide provides a comprehensive resource for researchers, offering detailed information on its properties and practical protocols for its use in key biological assays. The emerging data on the broader tyrphostin family's interaction with other signaling molecules, such as TREM2, suggests that further exploration of this compound's biological activities is warranted.
References
- 1. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. TREM2 Signaling Interactive Diagram | Cell Signaling Technology [cellsignal.com]
- 7. A protocol for rapid western-blot: shorten the time to 1-3 hours [protocols.io]
- 8. TREM2 ameliorates neuroinflammatory response and cognitive impairment via PI3K/AKT/FoxO3a signaling pathway in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROLES OF TREM2 IN THE PATHOLOGICAL MECHANISM AND THE THERAPEUTIC STRATEGIES OF ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 12. researchgate.net [researchgate.net]
I-OMe-Tyrphostin AG 538: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a synthetic tyrphostin derivative with significant biological activities. It has emerged as a valuable tool for studying cellular signaling pathways and holds potential for therapeutic development. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, target pathways, and effects in various experimental models. The information is presented to be a practical resource for researchers, scientists, and professionals in drug development.
Core Biological Activities
This compound is primarily recognized as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα).[1][2] Its inhibitory action is central to its observed biological effects, which include anti-proliferative, pro-apoptotic, anti-viral, and anti-platelet activities.
Inhibition of IGF-1R and PI5P4Kα
This compound acts as an ATP-competitive inhibitor of both IGF-1R and PI5P4Kα.[1] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.
Quantitative Data
The inhibitory potency and cytotoxic effects of this compound have been quantified in various assays. The following tables summarize the available quantitative data.
| Target | Assay Type | IC50 | Reference |
| IGF-1R | Kinase Assay | 3.4 µM | [2] |
| PI5P4Kα | Kinase Assay | 1 µM | [1] |
Table 1: Inhibitory Potency of this compound against Target Kinases.
| Cell Line | Condition | Assay Type | IC50 | Reference |
| PANC-1 | Nutrient-deprived | Cytotoxicity | Cytotoxic at 0.1-1000 µM (24 hours) | [1] |
Table 2: Cytotoxic Activity of this compound.
Signaling Pathways
This compound primarily impacts the IGF-1R signaling pathway and its downstream effectors, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. It has also been shown to act as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).
IGF-1R Signaling Pathway
The binding of IGF-1 to its receptor (IGF-1R) triggers a conformational change, leading to autophosphorylation of the receptor's tyrosine kinase domain. This creates docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc. Phosphorylated IRS and Shc then activate downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound directly inhibits the initial autophosphorylation of IGF-1R, thereby blocking the entire downstream signaling cascade.[1][3]
Caption: IGF-1R Signaling Pathway Inhibition by this compound.
TREM2 Signaling Pathway
Recent studies have identified this compound's parent compound, Tyrphostin AG538, as an agonist of TREM2, a receptor expressed on myeloid cells, including platelets.[4][5] Agonism of TREM2 leads to the activation of downstream signaling involving SHIP1 and subsequent inhibition of the Akt pathway, resulting in anti-platelet effects.[5]
Caption: TREM2 Agonism and Downstream Signaling by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound in cancer cell lines such as PANC-1.[6][7][8]
Materials:
-
PANC-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed PANC-1 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 to 1000 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate the plates for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for MTT Cell Viability Assay.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to detect the inhibition of IGF-1R, Akt, and Erk phosphorylation by this compound.[1][9][10]
Materials:
-
PANC-1 cells
-
Serum-free medium
-
IGF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate PANC-1 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-3 µM) for 1 hour.[1]
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein and loading control to ensure equal loading.
Caption: General Workflow for Western Blot Analysis.
Other Reported Biological Activities
Anti-Flaviviral Activity
This compound has been identified as a potent inhibitor of flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).[11] It is suggested to act by inhibiting the interaction between the viral non-structural proteins NS3 and NS5, which is crucial for viral replication.[11]
Anti-Platelet Activity
As previously mentioned, the parent compound of this compound, Tyrphostin AG538, functions as a TREM2 agonist, leading to the inhibition of platelet activation and aggregation.[4][5] This suggests a potential therapeutic application in thrombotic diseases.
Conclusion
This compound is a multi-faceted biological probe with well-defined inhibitory activity against IGF-1R and PI5P4Kα. Its ability to modulate key signaling pathways has been demonstrated in various cancer cell models. Furthermore, its emerging roles as an anti-flaviviral and anti-platelet agent open new avenues for research and therapeutic development. This technical guide provides a comprehensive summary of its biological activities, quantitative data, and relevant experimental protocols to aid researchers in their investigations with this potent small molecule inhibitor. Further studies are warranted to fully elucidate its therapeutic potential and expand its application in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
I-OMe-Tyrphostin AG 538: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538, a synthetic derivative of the tyrphostin family of protein kinase inhibitors, has emerged as a valuable tool for investigating cellular signaling pathways. This technical guide provides an in-depth overview of the identification of its primary molecular targets: the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). This document details the experimental methodologies employed for target discovery and validation, presents quantitative data in a structured format, and visualizes the relevant signaling pathways and experimental workflows.
Identified Targets of this compound
This compound has been identified as a dual inhibitor, targeting both a receptor tyrosine kinase and a lipid kinase.
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): A lipid kinase involved in the synthesis of the signaling molecule phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).
Quantitative Data Summary
The inhibitory activity of this compound against its identified targets has been quantified through various biochemical assays.
| Target | Parameter | Value | Mechanism of Action | Reference |
| IGF-1R | IC50 | Not explicitly stated for I-OMe-AG 538, but its precursor AG 538 has an IC50 of 400 nM. I-OMe-AG 538 is noted to be superior in intact cells.[1] | Substrate-competitive with respect to the peptide substrate.[1] | Blum et al., 2000[1] |
| PI5P4Kα | IC50 | 1 µM[2] | ATP-competitive.[2] | Davis et al., 2013[2] |
Experimental Protocols for Target Identification
The identification of IGF-1R and PI5P4Kα as targets of this compound was achieved through distinct experimental approaches.
Target Identification of IGF-1R
The identification of the tyrphostin AG 538, the parent compound of I-OMe-AG 538, as an IGF-1R inhibitor was accomplished through a rational drug design and in vitro screening approach. I-OMe-AG 538 was subsequently synthesized to improve cellular potency.[1]
3.1.1. In Vitro Kinase Assays
Two primary in vitro assays were utilized to screen for inhibitors of the isolated IGF-1R kinase domain.[1]
-
ELISA-based Assay:
-
Plate Coating: 96-well ELISA plates were coated with a substrate peptide (e.g., poly(Glu,Tyr) 4:1).
-
Kinase Reaction: The purified IGF-1R kinase domain was incubated with the substrate-coated plates in the presence of ATP and various concentrations of the test compounds (tyrphostins).
-
Detection: The level of substrate phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Analysis: The IC50 values were determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
-
Filter-binding Assay:
-
Kinase Reaction: The IGF-1R kinase domain was incubated in solution with a substrate peptide, [γ-³²P]ATP, and test compounds.
-
Separation: The reaction mixture was spotted onto phosphocellulose paper filters. The filters were then washed to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate peptide, representing kinase activity, was measured using a scintillation counter.
-
Analysis: IC50 values were calculated based on the reduction in radioactive signal in the presence of the inhibitor.
-
3.1.2. Cellular Assays for Target Validation
To confirm the activity of I-OMe-AG 538 in a cellular context, the inhibition of IGF-1R autophosphorylation and downstream signaling was assessed.[1]
-
Western Blotting for IGF-1R Autophosphorylation and Downstream Signaling:
-
Cell Culture and Treatment: Cells overexpressing IGF-1R (e.g., NIH-3T3 cells) were serum-starved and then pre-incubated with varying concentrations of I-OMe-AG 538. The cells were subsequently stimulated with IGF-1.
-
Cell Lysis: The cells were lysed, and protein concentrations were determined.
-
Immunoprecipitation (Optional): IGF-1R was immunoprecipitated from the cell lysates to enrich the protein.
-
SDS-PAGE and Western Blotting: The cell lysates or immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IGF-1R (p-IGF-1R), total IGF-1R, phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Target Identification of PI5P4Kα
This compound was identified as a PI5P4Kα inhibitor through a high-throughput screening (HTS) campaign utilizing a novel homogeneous bioluminescence-based assay.[2]
3.2.1. Homogeneous High-Throughput Kinase Assay
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[2]
-
Assay Principle: The PI5P4Kα enzyme converts PI5P and ATP to PI(4,5)P2 and ADP. The ADP is then used by ADP-Glo™ Kinase Assay reagents to generate a luminescent signal that is proportional to the ADP produced and thus to the kinase activity.
-
Experimental Steps:
-
Reagent Preparation: A novel substrate preparation method was employed where the lipid substrate (PI5P) was dissolved in DMSO, avoiding lengthy sonication and liposome preparation steps.
-
Assay Plate Preparation: The assay was performed in 1536-well plates. Test compounds, including I-OMe-AG 538 from a library of bioactive compounds, were dispensed into the wells.
-
Kinase Reaction: The PI5P4Kα enzyme and the PI5P substrate were added to the wells to initiate the kinase reaction.
-
ADP Detection: After a defined incubation period, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP and then generate a luminescent signal via a luciferase reaction.
-
Data Acquisition and Analysis: The luminescence was measured using a plate reader. The IC50 value for I-OMe-AG 538 was determined from the dose-response curve.
-
3.2.2. Mechanism of Action Study
To determine the mechanism of inhibition, the assay was performed with varying concentrations of both the inhibitor and ATP.[2]
-
ATP Competition Assay: The IC50 of I-OMe-AG 538 was determined at multiple fixed concentrations of ATP. A shift in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
References
Preliminary Studies on I-OMe-Tyrphostin AG 538: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary research on I-OMe-Tyrphostin AG 538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key quantitative data, and detailed experimental protocols. The guide includes structured data tables for easy comparison of inhibitory activities and cytotoxicity, as well as detailed methodologies for critical in vitro assays. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the experimental designs and the compound's biological effects.
Introduction
This compound, also known as I-OMe-AG 538, is a synthetic tyrphostin derivative that has emerged as a valuable tool for studying cellular signaling pathways implicated in cancer and other proliferative disorders. It is a specific inhibitor of the IGF-1R tyrosine kinase and an ATP-competitive inhibitor of PI5P4Kα.[1][2][3] The IGF-1R signaling cascade plays a crucial role in cell growth, survival, and differentiation, and its dysregulation is frequently observed in various malignancies.[4] Similarly, PI5P4Kα is involved in the regulation of phosphoinositide metabolism, which is critical for intracellular signaling and membrane trafficking.[5] this compound exhibits preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics.[6] This guide summarizes the foundational studies on this compound, providing a detailed examination of its biochemical and cellular effects.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key signaling proteins:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): As a specific inhibitor of IGF-1R tyrosine kinase, this compound blocks the autophosphorylation of the receptor upon ligand binding.[1] This inhibition prevents the recruitment and activation of downstream signaling molecules, primarily those in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6] The blockade of these pathways ultimately leads to the suppression of cell proliferation, survival, and motility. The related, less hydrophobic compound, Tyrphostin AG 538, acts as a substrate-competitive inhibitor of IGF-1R.[1]
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): this compound is an ATP-competitive inhibitor of PI5P4Kα.[2][3][5] This enzyme is responsible for the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid. By inhibiting PI5P4Kα, this compound can modulate the levels of these phosphoinositides, thereby affecting various cellular processes that are dependent on them.
Quantitative Data
The following tables summarize the key quantitative data from preliminary studies on this compound and the related compound Tyrphostin AG 538.
Table 1: Inhibitory Activity of this compound and Tyrphostin AG 538
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | IGF-1R | In vitro kinase assay | 3.4 µM | [7] |
| This compound | PI5P4Kα | In vitro kinase assay | 1 µM | [2][3][5][6] |
| Tyrphostin AG 538 | IGF-1R | In vitro kinase assay | 400 nM | [1][3] |
Table 2: Cytotoxicity of this compound in PANC-1 Cells
| Cell Line | Culture Condition | Treatment Duration | Endpoint | Result | Reference |
| PANC-1 | Nutrient-deprived medium | 24 hours | Cell Viability | Cytotoxic | [6] |
| PANC-1 | Nutrient-sufficient medium | Not specified | Cell Viability | Less cytotoxic | [7] |
Signaling Pathways
The inhibitory actions of this compound on IGF-1R and PI5P4Kα disrupt critical cellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (MTT Assay) in PANC-1 Cells
This protocol is adapted from standard MTT assay procedures and findings reported for this compound's effect on PANC-1 cells.[6]
Objective: To determine the cytotoxic effect of this compound on PANC-1 human pancreatic cancer cells.
Materials:
-
PANC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Nutrient-deprived medium (e.g., DMEM with 0.1% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
For nutrient-sufficient conditions, replace the medium with fresh complete DMEM containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
For nutrient-deprived conditions, replace the medium with nutrient-deprived medium containing the same range of this compound concentrations.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors of the IGF-1R/IR axis for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for I-OMe-Tyrphostin AG 538
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538 is a potent and specific cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It also demonstrates inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). By targeting the IGF-1R signaling pathway, this compound effectively blocks downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its therapeutic potential, particularly in oncology research.
Chemical Information
| Identifier | Value |
| IUPAC Name | (Z)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(3,4-dihydroxyphenyl)acrylamide |
| Synonyms | I-OMe-AG 538 |
| CAS Number | 1094048-77-7 |
| Molecular Formula | C₁₇H₁₃IN₂O₅ |
| Molecular Weight | 468.20 g/mol |
In Vitro Efficacy and IC50 Values
This compound has been shown to inhibit its target kinases with high potency. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that IC50 values can vary between different studies and cell lines due to factors such as compound purity, assay conditions, and cell-specific characteristics.
| Target | Assay Type | IC50 | Reference |
| IGF-1R | In vitro kinase assay | ~400 nM (for the parent compound AG 538) | [1] |
| PI5P4Kα | In vitro kinase assay | 1 µM | [2] |
| PANC-1 Cells | Cell Viability Assay | Preferentially cytotoxic to nutrient-deprived cells | [2] |
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the autophosphorylation of the IGF-1 receptor, which is a critical step in the activation of downstream signaling pathways. This inhibition leads to the suppression of key survival and proliferation signals.
Caption: this compound inhibits IGF-1R signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW: 468.20 g/mol ), add 213.6 µL of DMSO.
-
Vortex thoroughly to dissolve the powder completely. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells, such as the PANC-1 pancreatic cancer cell line.
Materials:
-
PANC-1 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of IGF-1R Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on IGF-1-induced phosphorylation of IGF-1R and downstream targets like Akt and ERK.
Materials:
-
Cancer cell line (e.g., MCF-7, which has high IGF-1R expression)
-
Complete growth medium and serum-free medium
-
This compound
-
Recombinant human IGF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IGF-1R (Tyr1135/1136)
-
Rabbit anti-IGF-1Rβ
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM) for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IGF-1R, diluted according to the manufacturer's instructions in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against total IGF-1R, Akt, ERK, and β-actin as a loading control.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the kinase activity of purified IGF-1R or PI5P4Kα. The specific assay format (e.g., radiometric, fluorescence-based, or luminescence-based) will determine the exact reagents and detection method.
Materials:
-
Recombinant human IGF-1R or PI5P4Kα enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide for IGF-1R)
-
Kinase assay buffer
-
ATP (and [γ-³²P]ATP for radiometric assays)
-
This compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates suitable for the detection method
Procedure (Example using ADP-Glo™ Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound to determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the establishment of a pancreatic cancer xenograft model in mice to evaluate the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
PANC-1 cells
-
Matrigel
-
Surgical instruments
-
Anesthetics
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture PANC-1 cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group. The control group should receive the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures and consult the relevant literature for further details. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols: I-OMe-Tyrphostin AG 538 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent and specific cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also demonstrates activity as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including information on its mechanism of action, preparation, and application in key cellular assays.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of IGF-1R autophosphorylation in a dose-dependent manner.[5][6] This initial event blocks the downstream activation of critical signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK pathways, which are pivotal for cell growth, survival, and proliferation.[5][6][7] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis. Its inhibitory effect on PI5P4Kα further contributes to its cellular activity.[1][4]
Product Information
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₂INO₅ | |
| Molecular Weight | 437.19 g/mol | |
| CAS Number | 1094048-77-7 | |
| Appearance | Solid | |
| Solubility | DMSO (≥10 mg/mL) | [8] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [9] |
Quantitative Data
Inhibitory Activity
| Target | IC₅₀ | Cell Line/System | Reference |
| IGF-1R | 3.4 µM | In vitro kinase assay | [8] |
| PI5P4Kα | 1 µM | In vitro kinase assay | [1][2][3][4][8] |
Cellular Activity
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| PANC-1 | Cytotoxicity (in nutrient-deprived medium) | 0.1 - 1000 µM | 24 hours | [1] |
| PANC-1 | Inhibition of IGF-1R, Akt, and Erk phosphorylation | 0 - 3 µM | 1 hour | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 4.37 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[9]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., PANC-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of IGF-1R Pathway Inhibition
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Serum-free medium
-
This compound
-
IGF-1 (or other stimulant)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 3 µM) for 1 hour.[1]
-
Stimulate the cells with a suitable ligand (e.g., IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. This compound(Synonyms: I-OMe-AG 538) | whatman (沃特曼) [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: I-OMe-Tyrphostin AG 538 in Pancreatic Cancer (PANC-1) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase and also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3] This compound has shown significant cytotoxic effects, particularly in nutrient-deprived pancreatic cancer cells, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[1][2][3][4][5][6] These application notes provide a comprehensive overview of the effects of this compound on the PANC-1 human pancreatic cancer cell line, including its mechanism of action, protocols for key experiments, and a summary of its quantitative effects.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the IGF-1R signaling pathway. IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[7][8][9] In many cancers, including pancreatic cancer, this pathway is often dysregulated.[10][11]
Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, which in turn activates downstream signaling cascades, most notably the PI3K/Akt and MAPK/Erk pathways.[1][12] These pathways promote cell growth and inhibit apoptosis. This compound acts as a substrate-competitive inhibitor of IGF-1R, preventing its phosphorylation and subsequently blocking the activation of Akt and Erk.[1][13] This disruption of pro-survival signaling leads to decreased cell viability and induction of apoptosis in PANC-1 cells.[1][3][5]
Quantitative Data Summary
The following tables summarize the reported quantitative data on the activity of this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value | Reference |
| IGF-1R | 3.4 µM | [2] |
| PI5P4Kα | 1 µM | [1][2][3] |
Table 2: Effective Concentrations of this compound in PANC-1 Cells
| Experiment | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cytotoxicity Assay | 0.1 - 1000 µM | 24 hours | Cytotoxic to nutrient-deprived PANC-1 cells | [1][3] |
| Western Blot Analysis | 0.03 - 3 µM | 1 hour | Blocked phosphorylation of IGF-1R, Akt, and Erk | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on PANC-1 cells are provided below.
PANC-1 Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and subculturing the PANC-1 human pancreatic cancer cell line.
Materials:
-
PANC-1 cell line (e.g., ATCC CRL-1469)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[14]
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate the cells at 37°C and 5% CO2.
Cell Viability (MTT) Assay Protocol
This protocol is used to determine the cytotoxic effects of this compound on PANC-1 cells.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed PANC-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis Protocol
This protocol is for analyzing the phosphorylation status of IGF-1R, Akt, and Erk in PANC-1 cells following treatment with this compound.
Materials:
-
PANC-1 cells
-
This compound
-
IGF-1 (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[3]
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.[3]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis (Annexin V) Assay Protocol
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in PANC-1 cells treated with this compound.
Materials:
-
PANC-1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed PANC-1 cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[19] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[20]
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound(Synonyms: I-OMe-AG 538) | whatman (沃特曼) [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase are preferentially cytotoxic to nutrient-deprived pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. felixbio.cn [felixbio.cn]
- 7. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Targeting Insulin-Like Growth Factor 1 Receptor Inhibits Pancreatic Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
I-OMe-Tyrphostin AG 538: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent cell-permeable inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[2] This compound has been utilized in various in vitro studies to investigate the role of the IGF-1R signaling pathway in cancer cell proliferation and survival. Notably, this compound exhibits preferential cytotoxicity towards nutrient-deprived cancer cells, making it a valuable tool for studying cancer cell metabolism and survival mechanisms under stress conditions.[3]
This document provides detailed application notes and protocols for the in vitro use of this compound, based on published research.
Mechanism of Action & Signaling Pathways
This compound primarily functions as a substrate-competitive inhibitor of the IGF-1R kinase.[1] Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades critical for cell growth, proliferation, and survival. Two major pathways activated by IGF-1R are the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. By inhibiting IGF-1R autophosphorylation, this compound effectively blocks these downstream signaling events.[1][3]
The compound is also an ATP-competitive inhibitor of PI5P4Kα, an enzyme involved in phosphoinositide metabolism.[4]
Data Presentation: In Vitro Dosages and Effects
The following table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| PANC-1 (human pancreatic cancer) | Cytotoxicity (Nutrient-Deprived Medium) | 0.1 - 1000 µM | 24 hours | Preferential cytotoxicity in nutrient-deprived conditions. | [3] |
| PANC-1 (human pancreatic cancer) | Western Blot (IGF-1R, Akt, Erk Phosphorylation) | 0.03 - 3 µM | 1 hour | Inhibition of IGF-1 induced phosphorylation of IGF-1R, Akt, and Erk. | [3] |
| NIH 3T3 (mouse embryonic fibroblast) | Western Blot (IGF-1R Autophosphorylation) | Not specified, dose-dependent | Not specified | Inhibition of IGF-1R autophosphorylation in intact cells. | [1] |
IC50 Values:
| Target | IC50 | Reference |
| IGF-1R | 3.4 µM | [2] |
| PI5P4Kα | 1 µM | [2] |
Experimental Protocols
The following are detailed protocols for common in vitro assays using this compound, adapted from published literature.[3]
References
Application Notes: Preparation of I-OMe-Tyrphostin AG 538 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent and specific cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 µM.[1][4][5] By inhibiting the autophosphorylation of IGF-1R, this compound effectively blocks critical downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are integral to cell proliferation, growth, and survival.[6][7][8] Its ability to induce apoptosis and inhibit cell growth makes it a valuable tool in cancer research, particularly for studying malignancies where the IGF-1R pathway is overactive.[7] It has been shown to be preferentially cytotoxic to nutrient-deprived pancreatic cancer cells.[1][3][9]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro research applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Alternate Names | α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone; I-OMe-AG 538 | [10] |
| Molecular Formula | C₁₇H₁₂INO₅ | [2][5][9] |
| Molecular Weight | 437.19 g/mol | [2][5] |
| CAS Number | 1094048-77-7 | [1][2][9] |
| Appearance | Solid | [2] |
Mechanism of Action
This compound exerts its biological effects by targeting the IGF-1 receptor, a transmembrane tyrosine kinase. Ligand binding (IGF-1 or IGF-2) typically activates the receptor, leading to its autophosphorylation and the subsequent recruitment of substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[7][8] This initiates two major downstream signaling cascades:
-
PI3K/Akt/mTOR Pathway: Primarily involved in cell survival, growth, and proliferation while inhibiting apoptosis.[6][7][11]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for regulating cell differentiation, proliferation, and growth.[6][8][11]
This compound acts as a substrate-competitive inhibitor, preventing the phosphorylation of the IGF-1R and consequently blocking the activation of both the PI3K/Akt and MAPK pathways.[1][12] This inhibition leads to a halt in cell cycle progression and promotes apoptosis in cancer cells dependent on this signaling axis.
Quantitative Data Summary
The following tables provide essential quantitative data for preparing and storing this compound solutions.
Table 1: Solubility Data
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 10 mg/mL | Soluble | [9][13] |
| DMSO | 50 mg/mL (114.37 mM) | May require sonication for complete dissolution. | [2][5][14] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [9][13] |
| Solid Powder | 4°C | 2 years | [14] |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][14] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][14] |
Table 3: Recommended Concentrations for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Notes | Source(s) |
| Cytotoxicity Assay | PANC-1 | 0.1 - 1000 µM | Effective in nutrient-deprived medium. | [1][3] |
| Western Blot (Phosphorylation Inhibition) | PANC-1 | 0.03 - 3 µM | Pre-incubation for 1 hour before IGF-1 stimulation. | [3] |
| Kinase Inhibition Assay | N/A | IC₅₀ = 3.4 µM (IGF-1R) | Cell-free assay. | [9][13] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (MW = 437.19 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound is for research use only and should not be used in humans or animals.[9][13]
-
Handle the compound as a potentially hazardous substance.[13]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid contact with skin and eyes.[2]
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
Stock Solution Preparation Workflow
Step-by-Step Procedure
-
Preparation : Before opening, allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents moisture condensation on the compound.
-
Calculation : To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 437.19 g/mol × 1000 mg/g = 4.37 mg
-
Weighing : Carefully weigh 4.37 mg of this compound powder and transfer it into a sterile amber microcentrifuge tube.
-
Dissolution : Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Mixing : Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator or gently warm the solution (not exceeding 37°C) to ensure the compound is completely dissolved. The final solution should be clear and free of particulates.[1][15]
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile amber cryovials.[1]
-
Storage : Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][14]
Preparation of Working Solutions
To prepare a working solution for cell-based assays, the 10 mM stock solution must be further diluted in the appropriate cell culture medium.
-
Important Consideration : The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Example Dilution : To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vehicle Control : Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(Synonyms: I-OMe-AG 538) | whatman (沃特曼) [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.com [molnova.com]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using I-OMe-Tyrphostin AG 538 for the analysis of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway via Western blot. This document includes detailed protocols, data presentation, and visual diagrams to facilitate experimental design and execution.
Introduction
This compound is a potent and specific inhibitor of the IGF-1R tyrosine kinase.[1][2] It functions as a substrate-competitive inhibitor, blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades.[2] Additionally, it has been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][3] This compound is a valuable tool for investigating the role of the IGF-1R pathway in various cellular processes, including proliferation, survival, and tumorigenesis. Western blotting is a key technique to elucidate the inhibitory effects of this compound on the phosphorylation status of IGF-1R and its downstream effectors, such as Akt and Erk.[1][2]
Mechanism of Action
This compound exerts its inhibitory effects primarily through the blockade of the IGF-1R signaling pathway. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation on specific tyrosine residues, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This initiates two major downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and metabolism, and the Ras/Raf/MEK/Erk (MAPK) pathway, which is primarily involved in cell proliferation. This compound prevents the initial autophosphorylation of IGF-1R, thereby inhibiting the activation of both the PI3K/Akt and MAPK pathways.
Data Presentation
The inhibitory activity of this compound can be quantified and presented to compare its efficacy against different targets.
| Target | IC50 | Cell Line | Notes |
| IGF-1R | 3.4 µM | - | In vitro kinase assay. |
| PI5P4Kα | 1 µM | - | ATP-competitive inhibition.[1][3] |
| IGF-1R Autophosphorylation | Dose-dependent inhibition | PANC-1 | Observed at concentrations of 0.03, 0.3, and 3 µM.[3] |
| Akt Phosphorylation | Dose-dependent inhibition | PANC-1 | Observed at concentrations of 0.03, 0.3, and 3 µM.[3] |
| Erk Phosphorylation | Dose-dependent inhibition | PANC-1 | Observed at concentrations of 0.03, 0.3, and 3 µM.[3] |
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment to analyze the effects of this compound on the IGF-1R signaling pathway in a cancer cell line, such as PANC-1.
Materials and Reagents
-
Cell Line: PANC-1 (or other relevant cell line expressing IGF-1R)
-
This compound: Solubilized in DMSO (e.g., 10 mM stock solution)
-
IGF-1: Recombinant human IGF-1
-
Cell Culture Medium: DMEM or RPMI-1640 with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: Appropriate acrylamide percentage for target proteins
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Phospho-IGF-1R (Tyr1135/1136)
-
Total IGF-1R
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
Prepare working solutions of this compound in a serum-free medium at desired concentrations (e.g., 0.03, 0.3, 3 µM). Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
IGF-1R Signaling Pathway and Inhibition by this compound
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis using this compound.
References
Application Notes and Protocols for In Vivo Study of I-OMe-Tyrphostin AG 538
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3][4][5] The compound competitively blocks the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the Akt and Erk pathways.[1][4] Due to its targeted mechanism of action, this compound is a candidate for in vivo studies in relevant disease models, particularly in oncology.
These application notes provide a comprehensive overview and a detailed protocol for a proposed in vivo study of this compound in a tumor xenograft model. While direct in vivo efficacy studies for this compound are not widely published, the following protocols are based on its known mechanism of action, its in vitro activity, and established methodologies for similar kinase inhibitors.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effect by inhibiting the autophosphorylation of IGF-1R, a critical step in the activation of the IGF-1 signaling cascade. This inhibition prevents the recruitment and phosphorylation of downstream substrate proteins, leading to the blockade of the PI3K/Akt and Ras/MAPK signaling pathways. The abrogation of these pathways in cancer cells can induce apoptosis and inhibit cell proliferation.
References
Application Notes and Protocols: I-OMe-Tyrphostin AG 538 for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It is a derivative of Tyrphostin AG 538, with a methoxy group that enhances its hydrophobicity and likely improves its cellular uptake and stability.[3] This compound also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[4][5][6][7] As a dual inhibitor, this compound serves as a valuable tool for investigating the roles of IGF-1R and PI5P4Kα in various signaling pathways and cellular processes, particularly in the context of cancer research where IGF-1R is a key therapeutic target.[8][9]
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of the IGF-1R kinase.[3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound is thought to occupy the substrate-binding site, preventing the phosphorylation of downstream targets.[3] This mode of action can offer a higher degree of selectivity. The binding of IGF-1 to its receptor triggers the autophosphorylation of the receptor's intracellular kinase domain, which in turn phosphorylates intracellular substrates like Insulin Receptor Substrate (IRS) and Shc.[9][10] This initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[9][11] this compound effectively blocks these downstream signaling events by inhibiting the initial autophosphorylation of IGF-1R and the subsequent phosphorylation of its substrates.[3][4]
Data Presentation
Inhibitory Activity of this compound and Tyrphostin AG 538
| Compound | Target Kinase | Assay Type | IC50 Value | Reference |
| This compound | IGF-1R | Cell-based | Not explicitly stated, but inhibits autophosphorylation effectively | [3] |
| This compound | PI5P4Kα | Biochemical | 1 µM | [4][5][6][7][12] |
| Tyrphostin AG 538 | IGF-1R | Biochemical (Autophosphorylation) | 400 nM | [1][2][3][13] |
| Tyrphostin AG 538 | IGF-1R | Biochemical (Poly(Glu,Tyr) phosphorylation) | 60 nM | [2] |
| Tyrphostin AG 538 | Insulin Receptor (IR) | Biochemical (Poly(Glu,Tyr) phosphorylation) | 113 nM | [2] |
| Tyrphostin AG 538 | EGF-R | Biochemical (Poly(Glu,Tyr) phosphorylation) | 370 nM | [2] |
| Tyrphostin AG 538 | Src | Biochemical (Poly(Glu,Tyr) phosphorylation) | 2.4 µM | [2] |
| Tyrphostin AG 538 | PKB/Akt | Biochemical | 76 µM | [2] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂INO₅ | [14] |
| Molecular Weight | 437.19 g/mol | |
| CAS Number | 1094048-77-7 | [14] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (50 mg/mL) | |
| Storage | -20°C |
Mandatory Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: Biochemical (Cell-Free) Kinase Assay for IGF-1R Inhibition
This protocol describes a method to determine the IC50 value of this compound for IGF-1R kinase in a biochemical assay format.
Materials:
-
Recombinant human IGF-1R kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock of kinase reaction buffer.
-
Reconstitute this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in kinase reaction buffer.
-
Prepare the IGF-1R kinase and Poly(Glu, Tyr) substrate to their final desired concentrations in 1x kinase reaction buffer. The optimal concentrations should be determined empirically.
-
Prepare a stock solution of ATP. The final concentration should be close to the Km of ATP for IGF-1R.
-
-
Set up Kinase Reactions:
-
In a 96-well plate, add 5 µL of each concentration of the this compound dilution or vehicle (DMSO) control.
-
Add 10 µL of the IGF-1R kinase solution to each well.
-
Include "No Kinase" and "No Inhibitor" controls.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a mixture of the Poly(Glu, Tyr) substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the plate using a luminometer.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Inhibition of IGF-1R Phosphorylation
This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of IGF-1R and its downstream targets in a cellular context.
Materials:
-
Cells overexpressing IGF-1R (e.g., PANC-1)
-
Cell culture medium and serum
-
This compound
-
IGF-1 ligand
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours to reduce basal receptor activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
Strip the membrane and re-probe for total IGF-1R, phospho-Akt, and total Akt as loading controls and to assess downstream signaling.
-
Data Analysis:
Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated protein to total protein is a measure of kinase activation. Compare the ratios in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
References
- 1. amsbio.com [amsbio.com]
- 2. AG 538 - CAS 133550-18-2 - Calbiochem | 658403 [merckmillipore.com]
- 3. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. This compound(Synonyms: I-OMe-AG 538) | whatman (沃特曼) [fluoroprobe.com]
- 7. molnova.com [molnova.com]
- 8. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AG 538 [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
Applications of I-OMe-Tyrphostin AG 538 in Apoptosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1] As a derivative of Tyrphostin AG 538, the "I-OMe" modification enhances its hydrophobicity, contributing to its superior potency in cellular assays.[3] This compound has emerged as a valuable tool in apoptosis research, primarily through its ability to block the pro-survival signaling cascades initiated by IGF-1R, thereby sensitizing cancer cells to programmed cell death. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in apoptosis studies.
Mechanism of Action in Apoptosis Induction
This compound induces apoptosis by inhibiting the autophosphorylation of IGF-1R. This initial step blocks the recruitment and activation of downstream signaling molecules, most notably those in the PI3K/Akt and MAPK/Erk pathways.[3] These pathways are critical for cell survival, proliferation, and resistance to apoptosis. By inhibiting the phosphorylation of Akt and Erk, this compound effectively shuts down these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates, culminating in apoptotic cell death.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound and its parent compound, AG 538.
Table 1: Inhibitory Activity of this compound and AG 538
| Compound | Target | IC50 | Reference |
| This compound | PI5P4Kα | 1 µM | [1] |
| Tyrphostin AG 538 | IGF-1R Kinase (isolated) | 400 nM | [3] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Condition | Concentration Range | Effect | Reference |
| PANC-1 (Pancreatic Cancer) | Nutrient-deprived medium | 0.1 - 1000 µM | Cytotoxic | [1] |
Signaling Pathway Diagram
Experimental Workflow Diagram
Detailed Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is adapted for the use of this compound to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
For suspension cells, simply collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Protocol 2: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cell lysates (prepared as in Protocol 1)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Following treatment with this compound, harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Protocol 3: Western Blot Analysis of IGF-1R Signaling Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the IGF-1R signaling pathway following treatment with this compound.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for inducing and studying apoptosis in cancer cells that are dependent on the IGF-1R signaling pathway. Its ability to specifically inhibit IGF-1R and its downstream pro-survival pathways provides a clear mechanism for its pro-apoptotic effects. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their apoptosis research.
References
Application Notes and Protocols for Studying Akt Signaling Using I-OMe-Tyrphostin AG 538
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing I-OMe-Tyrphostin AG 538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα), to investigate the Akt signaling pathway.
This compound serves as a valuable tool for elucidating the intricate mechanisms of Akt signaling, a critical pathway implicated in cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, making it a key target for therapeutic development.
Mechanism of Action
This compound is a specific and cell-permeable inhibitor that targets the IGF-1 receptor tyrosine kinase, a key upstream activator of the PI3K/Akt signaling cascade.[1][2][3][4][5] By inhibiting IGF-1R, AG 538 effectively blocks the downstream activation of Akt. Additionally, this compound has been identified as an ATP-competitive inhibitor of PI5P4Kα.[1][2][4]
Data Presentation
The following table summarizes the quantitative data for this compound, providing key parameters for experimental design.
| Parameter | Target | Value | Cell Line | Reference |
| IC50 | IGF-1R | 3.4 µM | - | [4] |
| IC50 | PI5P4Kα | 1 µM | - | [1][3][4] |
| Effective Concentration | Inhibition of IGF-1R, Akt, and Erk phosphorylation | 0-3 µM (1 hour) | PANC-1 | [1][3] |
| Cytotoxicity | Nutrient-deprived medium | 0.1-1000 µM (24 hours) | PANC-1 | [1][3] |
Signaling Pathway Diagram
Caption: this compound inhibits the IGF-1R, blocking Akt activation.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2][4]
-
Reagent: this compound (solid)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a 10 mM stock, dissolve 4.37 mg of the compound (Molecular Weight: 437.19 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
-
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
Cell line of interest (e.g., PANC-1, PC-1)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (10 mM)
-
IGF-1 (optional, for stimulating the pathway)
-
-
Procedure:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
The following day, replace the complete medium with serum-free medium and incubate for 2-4 hours to starve the cells and reduce basal Akt phosphorylation.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 3, 10 µM) to determine the optimal concentration for your cell line.
-
Add the diluted this compound to the cells and incubate for the desired treatment duration (e.g., 1 hour for signaling studies, 24 hours for cytotoxicity assays).[1][3]
-
(Optional) To stimulate the Akt pathway, add IGF-1 (e.g., 100 ng/mL) for 15-30 minutes before harvesting the cells for analysis.[6][7]
-
For a negative control, treat cells with an equivalent volume of DMSO.
-
Western Blotting for Akt Phosphorylation
This protocol outlines the key steps for assessing the effect of this compound on Akt phosphorylation.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA instead of milk is recommended for phospho-antibody detection to avoid cross-reactivity with casein, a phosphoprotein.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Akt antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total Akt antibody.
-
Cell Viability Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
-
Procedure:
-
After the desired treatment period with this compound (e.g., 24 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Experimental Workflow Diagram
Caption: Workflow for studying Akt signaling with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound solid | 1094048-77-7 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Stimulation and IGF-1 Enhance mRNA Translation Rate in Osteoblasts Via Activation of the AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: I-OMe-Tyrphostin AG 538
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with I-OMe-Tyrphostin AG 538.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. The most common issues include reaching the solubility limit, the quality of the DMSO used, and the dissolution technique. According to multiple suppliers, this compound has a solubility of up to 50 mg/mL in DMSO; however, achieving this concentration may require specific techniques such as ultrasonication[1][2][3][4][5][6]. It is also crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of many compounds[3][7][8][9].
Q2: What is the recommended solvent and concentration for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO)[1][10]. The reported solubility is generally up to 50 mg/mL[1][2][3][4][5][6]. For practical purposes, preparing a stock solution at a concentration at or below this limit is advisable.
Q3: Are there any specific handling or storage instructions for this compound and its solutions?
A3: this compound solid should be stored at -20°C[1][4]. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month)[3][5].
Troubleshooting Guide: Dissolving this compound in DMSO
If you are experiencing issues with dissolving this compound in DMSO, please follow the steps outlined in the workflow below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Data Summary
The solubility of this compound in DMSO has been reported by various suppliers. The table below summarizes this information.
| Supplier/Source | Reported Solubility in DMSO | Notes |
| Sigma-Aldrich | 50 mg/mL[1] | |
| Cayman Chemical | ≥10 mg/mL[10] | |
| AbMole | 50 mg/mL[2] | Requires ultrasonic assistance. |
| MedChemExpress | 50 mg/mL (114.37 mM)[3][5] | Requires ultrasonic assistance. Advises using newly opened DMSO due to its hygroscopic nature. |
| MOLNOVA | 50 mg/mL (114.37 mM)[4][6] | Requires ultrasonic assistance. |
Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a concentrated stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation:
-
Bring the vial of this compound and the anhydrous DMSO to room temperature before opening to prevent condensation.
-
Work in a clean, dry environment, such as a laminar flow hood, to minimize contamination and moisture exposure.
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of this compound into a pre-weighed, sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the compound.
-
-
Adding the Solvent:
-
Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature between bursts to prevent degradation.
-
Visually inspect the solution against a light source to ensure that no solid particles remain.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient[3][5]. Avoid repeated freeze-thaw cycles.
-
Signaling Pathway
This compound is an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. The simplified signaling pathway affected by this inhibitor is depicted below.
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
References
- 1. I-OMe-チロホスチンAG 538 solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.com [molnova.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. molnova.cn [molnova.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing I-OMe-Tyrphostin AG 538 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of I-OMe-Tyrphostin AG 538 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It functions by inhibiting IGF-1R-mediated signaling pathways, which are crucial for cell growth, proliferation, and survival. Additionally, it acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1][2][4] By blocking these pathways, this compound can induce cytotoxicity, particularly in nutrient-deprived cancer cells.[1]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily inhibits the IGF-1R signaling cascade. This leads to the downstream inhibition of key survival pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[1][5] Inhibition of these pathways ultimately results in decreased cell proliferation and survival. The compound has been shown to block the phosphorylation of IGF-1R, Akt, and Erk.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL. For long-term storage, the solid compound should be kept at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q4: What is a typical starting concentration range for this compound in cell viability assays?
A4: The optimal concentration of this compound is highly cell-type dependent. Based on published data, a broad concentration range of 0.1 µM to 1000 µM has been used.[1] For initial dose-response experiments, it is advisable to start with a wide range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the IC50 value for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | Low aqueous solubility. The final DMSO concentration may be too low to keep the compound in solution. | Ensure the final DMSO concentration in your cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%). Prepare intermediate dilutions in serum-free medium before adding to the final culture medium. Warm the culture medium to 37°C before adding the compound.[6][7] |
| High cell death observed even at low concentrations. | The cell line may be highly sensitive to this compound. The solvent (DMSO) may be causing cytotoxicity. | Perform a dose-response experiment starting from a very low concentration (e.g., in the nanomolar range). Always include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. |
| Inconsistent or non-reproducible results. | Variability in cell seeding density. Inconsistent incubation times. Instability of the compound in the culture medium. | Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Use a consistent incubation time for all experiments. Prepare fresh dilutions of the compound from a frozen stock for each experiment. |
| No significant effect on cell viability observed. | The cell line may be resistant to IGF-1R inhibition. The concentration range tested may be too low. The incubation time may be too short. | Confirm the expression of IGF-1R in your cell line. Test a higher range of concentrations. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
Data Presentation
Table 1: Reported in vitro activity of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| PANC-1 | 0.1 - 1000 µM | 24 hours | Cytotoxic, especially in nutrient-deprived medium. | [1] |
| PANC-1 | 0 - 3 µM | 1 hour | Blocked phosphorylation of IGF-1R, Akt, and Erk. | [1] |
| PC-1 | Not specified | Not specified | Used as a cell signaling inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 437.19 g/mol ), dissolve 4.37 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability Assay using MTT
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
-
Mandatory Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining cell viability using an MTT assay with this compound.
Caption: Logical troubleshooting workflow for this compound cell viability experiments.
References
troubleshooting inconsistent results with I-OMe-Tyrphostin AG 538
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using I-OMe-Tyrphostin AG 538.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-specificity inhibitor. It is known to be a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] Additionally, it acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3] By inhibiting IGF-1R, it blocks downstream signaling pathways such as the Akt and Erk pathways.[1][2]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory potency of this compound has been determined for its primary targets. The IC50 for PI5P4Kα is approximately 1 µM.[1][2][3] For the related compound Tyrphostin AG 538, the IC50 for IGF-1 receptor kinase is 400 nM.[4] this compound is considered superior to Tyrphostin AG 538 for cellular assays due to its increased hydrophobicity.
Q3: What is the recommended solvent and storage procedure for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL.[5] For long-term storage, the solid compound should be kept at -20°C. Once dissolved in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use or -80°C for longer-term storage.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a specific inhibitor of IGF-1R, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. The broader family of tyrphostins has been shown to interact with other kinases.[6][7] It is advisable to perform dose-response experiments and include appropriate controls to assess the specificity of the observed effects in your experimental system. Some tyrphostins have also been noted to have effects on non-kinase targets, so careful validation of the mechanism in your specific context is recommended.[8]
Troubleshooting Inconsistent Results
Diagram: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Issue 1: I am observing high variability in my IC50 values between experiments.
-
Possible Cause 1: Compound Solubility and Stability. this compound, like many small molecules, can have limited solubility in aqueous solutions. Precipitation of the compound in your cell culture media will lead to a lower effective concentration and variable results. Tyrphostins can also be unstable in solution over time.[6]
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
Working Dilutions: When preparing working dilutions, add the DMSO stock to pre-warmed media and mix thoroughly to prevent precipitation.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the media for any signs of precipitation. If observed, gentle warming or sonication may aid dissolution.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all wells, including controls.
-
-
-
Possible Cause 2: Experimental Conditions. Variations in cell seeding density, serum concentration, and incubation time can significantly impact the apparent IC50 value.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Allow cells to adhere and resume logarithmic growth before adding the inhibitor.
-
Serum Concentration: Be aware that serum components can bind to small molecules, reducing their effective concentration. If possible, conduct experiments in reduced-serum or serum-free media, or ensure the serum concentration is consistent.
-
Incubation Time: Optimize and standardize the incubation time with the inhibitor.
-
-
Issue 2: The inhibitor is showing lower potency in cell-based assays compared to in vitro kinase assays.
-
Possible Cause 1: Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, IGF-1R.
-
Troubleshooting Steps:
-
Increase Incubation Time: A longer incubation period may allow for greater intracellular accumulation of the inhibitor.
-
Permeabilization Controls (for specific assays): For certain endpoint assays where cell viability is not the primary readout, consider using a mild permeabilizing agent as a positive control to confirm the inhibitor can reach its target.
-
-
-
Possible Cause 2: High Intracellular ATP Concentration. this compound is an ATP-competitive inhibitor of PI5P4Kα.[1][2][3] The high concentration of ATP within cells can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentrations can be controlled.[9]
-
Troubleshooting Steps:
-
Interpret with Context: It is expected that ATP-competitive inhibitors may show a rightward shift in potency in cellular versus biochemical assays.
-
Correlate with Downstream Signaling: Confirm target engagement by assessing the phosphorylation status of downstream targets of IGF-1R, such as Akt and Erk. A reduction in phosphorylation would indicate that the inhibitor is active within the cell, even if the effect on cell viability requires higher concentrations.[1]
-
-
Issue 3: I am observing unexpected or off-target effects.
-
Possible Cause: Inhibition of Other Kinases or Cellular Processes. At higher concentrations, this compound may inhibit other kinases or interfere with other cellular processes.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve to identify a concentration range where the inhibitor is selective for its intended target.
-
Use a Second Inhibitor: Use another structurally different IGF-1R inhibitor to confirm that the observed phenotype is due to the inhibition of IGF-1R and not an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant mutant of IGF-1R to demonstrate that the effect of the inhibitor is target-specific.
-
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | PI5P4Kα | 1 µM | In vitro kinase assay | [1][2][3] |
| Tyrphostin AG 538 | IGF-1R | 400 nM | In vitro kinase assay | [4] |
| Tyrphostin AG 1024 | IGF-1R | 7 µM | Cellular assay | [10] |
| Tyrphostin AG 1024 | IR | 57 µM | Cellular assay | [10] |
Experimental Protocols
Protocol 1: In Vitro IGF-1R Kinase Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against IGF-1R.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[4]
-
Prepare a stock solution of recombinant human IGF-1R kinase domain in an appropriate buffer.
-
Prepare a stock solution of a suitable substrate (e.g., poly(Glu:Tyr) 4:1) in the kinase buffer.[11]
-
Prepare a stock solution of ATP (including γ-32P-ATP for radiometric detection or a suitable alternative for luminescence-based detection) in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add the IGF-1R enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a method to assess the effect of this compound on the viability of adherent cells.
-
Cell Plating:
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][14]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[12][13]
-
Subtract the absorbance of the blank wells (media and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Diagram: this compound Inhibition of the IGF-1R Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. promega.com [promega.com]
- 5. This compound solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
preventing I-OMe-Tyrphostin AG 538 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of I-OMe-Tyrphostin AG 538 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1][3] By inhibiting IGF-1R, it blocks downstream signaling pathways such as the PI3K/Akt and Ras/MAP kinase pathways, which are crucial for cell proliferation, growth, and survival.[4][5][6]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][7] It is soluble in DMSO at concentrations up to 50 mg/mL.[1][7] For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.[1][8]
Q3: Why does this compound precipitate when added to my cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound in aqueous solutions like cell culture media is a common issue.[9][10] This typically occurs when a concentrated DMSO stock solution is diluted into the medium, causing the compound to exceed its solubility limit in the final aqueous environment.[10] Factors such as the final concentration of the compound, the percentage of DMSO in the medium, temperature, pH, and interactions with media components can all contribute to precipitation.[11][12]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: While the tolerance to DMSO is cell-line dependent, a general guideline is to keep the final concentration at or below 0.5%.[11] For sensitive cell lines, it is advisable to maintain the DMSO concentration at or below 0.1%.[9][11] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate observed in cell culture medium after adding this compound.
Step 1: Visual Inspection
-
Action: Examine the culture flask or plate under a microscope.
-
Interpretation: Crystalline precipitates are likely the compound itself. If you observe motile particles or budding yeast-like structures, it may indicate microbial contamination.[11]
Step 2: Optimize Working Solution Preparation
-
Action: Modify the dilution method. Instead of adding the highly concentrated stock directly to the medium, perform an intermediate dilution in pre-warmed (37°C) medium.
-
Protocol:
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the this compound DMSO stock solution drop-wise.
-
Ensure the final DMSO concentration remains within the tolerated range for your cell line (ideally ≤ 0.1%).
-
Step 3: Adjust Final Concentration
-
Action: If precipitation persists, lower the final working concentration of this compound.
-
Rationale: The compound may be precipitating because its concentration exceeds its solubility limit in the final culture medium.
Step 4: Consider Media Components
-
Action: Evaluate the components of your cell culture medium.
-
Rationale: High concentrations of certain salts or proteins can sometimes contribute to the precipitation of small molecules.[12] If possible, try preparing the working solution in a serum-free medium first and then adding serum, or test different types of media.
Step 5: Storage and Handling of Stock Solutions
-
Action: Review your storage and handling procedures for the DMSO stock solution.
-
Best Practice: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation within the stock tube.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 437.19 g/mol | [8] |
| Solubility in DMSO | ≥ 50 mg/mL (114.37 mM) | [1][8] |
| IC50 for IGF-1R | ~400 nM (for AG 538) | [13][14] |
| IC50 for PI5P4Kα | 1 µM | [1][3] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [8] |
| Recommended Storage (in Solvent) | -80°C for up to 6 months | [1][8] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a working solution of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to 1 mg of powder (MW: 437.19), add 228.7 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Centrifuge the stock solution briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare the Working Solution (Example for a 10 µM final concentration in 10 mL of medium):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm 10 mL of your complete cell culture medium to 37°C in a sterile conical tube.
-
To achieve a 10 µM final concentration, you will perform a 1:1000 dilution. This requires 10 µL of the 10 mM stock solution.
-
Crucial Step: While gently vortexing or swirling the pre-warmed medium, add the 10 µL of the stock solution drop-wise to the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
The final DMSO concentration in this example will be 0.1%.
-
Use the freshly prepared medium containing this compound for your experiment immediately.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fluoroprobe.com [fluoroprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. This compound solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 13. AG 538 A potent, cell-premeable, reversible, and competitive inhibitor of IGF-1 receptor kinase (IC50 = 400 nM). | 133550-18-2 [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
I-OMe-Tyrphostin AG 538 off-target effects mitigation
Welcome to the technical support center for I-OMe-Tyrphostin AG 538. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] Uniquely, it functions as a substrate-competitive inhibitor for IGF-1R, meaning it competes with the protein or peptide substrate for binding to the kinase domain, rather than competing with ATP.[2] This contrasts with many other kinase inhibitors that are ATP-competitive.
Q2: What are the known off-targets of this compound?
A2: The primary and most well-characterized off-target of this compound is Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα), where it acts as an ATP-competitive inhibitor with an IC50 of approximately 1 µM.[1][3] It is crucial to consider this off-target activity when interpreting experimental results.
Q3: What is the difference between this compound and Tyrphostin AG 538?
A3: this compound is a derivative of Tyrphostin AG 538. The "I-OMe" modification makes the compound more hydrophobic and less susceptible to oxidation, which can lead to improved performance in cellular assays.[2]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO at concentrations of 50 mg/mL or higher. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, create aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: At what concentration should I use this compound in my cell-based assays?
A5: The optimal concentration is cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 for your specific cell model. A common starting range for dose-response experiments is between 0.1 µM and 10 µM.[1] For initial experiments to confirm target engagement (e.g., inhibition of IGF-1R phosphorylation), a concentration of 1-3 µM for 1 hour has been shown to be effective in blocking phosphorylation of IGF-1R, Akt, and Erk.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays. | 1. Compound precipitation: this compound has limited aqueous solubility. 2. Cell density variability: Initial cell seeding density can significantly impact results. 3. Incubation time: The duration of inhibitor exposure can affect the observed cytotoxicity. | 1. Ensure the compound is fully dissolved in DMSO before diluting in media. Visually inspect for precipitates. Consider a two-step dilution process. 2. Maintain consistent cell seeding densities across all experiments. 3. Standardize the incubation time for all assays. A 24-hour incubation has been previously reported.[1] |
| No inhibition of IGF-1R phosphorylation observed in Western blot. | 1. Suboptimal inhibitor concentration or incubation time. 2. Inactive compound: Improper storage or handling may have led to degradation. 3. High basal kinase activity or ligand stimulation issues. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. A concentration of 1-3 µM for 1 hour is a good starting point.[1] 2. Use a fresh aliquot of the inhibitor. 3. For ligand-stimulated experiments, ensure the ligand (e.g., IGF-1) is active and used at an appropriate concentration. Serum-starve cells before stimulation to reduce basal activity. |
| Observed phenotype does not align with known IGF-1R signaling. | 1. Off-target effects: The phenotype may be due to the inhibition of PI5P4Kα or other unknown off-targets. 2. Cell line-specific signaling pathways. | 1. Use a structurally unrelated IGF-1R inhibitor: If a different IGF-1R inhibitor recapitulates the phenotype, it is more likely an on-target effect. 2. Rescue experiment: Overexpress a drug-resistant mutant of IGF-1R. If the phenotype is reversed, it is on-target. 3. Knockdown of PI5P4Kα: Use siRNA or shRNA to see if knockdown of the off-target mimics the observed phenotype. |
| Discrepancy between biochemical and cellular assay results. | 1. Cellular permeability: The compound may not be efficiently entering the cells. 2. High intracellular ATP concentration: This is less of a concern for the on-target (IGF-1R) as it is substrate-competitive, but can affect the off-target (PI5P4Kα) which is ATP-competitive. 3. Efflux pumps: The compound may be actively transported out of the cells. | 1. While this compound is designed to be more hydrophobic for better cell permeability, this can still be a factor. 2. Be aware of the different inhibition mechanisms when comparing assay types. 3. Consider using cell lines with known expression levels of common efflux pumps. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Inhibition Mechanism | IC50 | Reference(s) |
| IGF-1R | Substrate-Competitive | Not explicitly stated, but its precursor AG 538 has an IC50 of 400 nM.[2] | [2] |
| PI5P4Kα | ATP-Competitive | 1 µM | [1][3] |
| Insulin Receptor | Substrate-Competitive | Higher IC50 than for IGF-1R, but specific value not provided.[4] | [4] |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of IGF-1R Phosphorylation
This protocol is adapted for a human breast cancer cell line like MCF-7, which expresses IGF-1R.
1. Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate cells with 100 ng/mL of recombinant human IGF-1 for 10 minutes.
2. Cell Lysis:
-
Place plates on ice and wash twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-IGF-1R (e.g., Tyr1135/1136) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total IGF-1R and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
1. Cell Seeding:
-
Seed cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
2. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
5. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: IGF-1R signaling pathway and inhibition by this compound.
Caption: Workflow for mitigating and identifying off-target effects.
References
improving I-OMe-Tyrphostin AG 538 stability in experiments
Welcome to the technical support center for I-OMe-Tyrphostin AG 538. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential issues related to its stability and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1][3][4] By inhibiting IGF-1R, it blocks downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[5]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Dissolution: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[1]
Storage: Storage recommendations for this compound are summarized in the table below. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month[1] |
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. Published studies have used a range of concentrations. For example, it has been shown to be cytotoxic to PANC-1 cells in nutrient-deprived medium at concentrations between 0.1 and 1000 μM over 24 hours.[1] It has also been shown to block the phosphorylation of IGF-1R, Akt, and Erk in PANC-1 cells at concentrations between 0.03 and 3 μM with a 1-hour incubation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my experiments.
This is a common issue that can often be traced back to compound stability and handling.
| Potential Cause | Troubleshooting Suggestion |
| Degradation of stock solution | Prepare fresh stock solutions from powder, especially if the current stock is old or has been subjected to multiple freeze-thaw cycles. Ensure aliquots are stored properly at -80°C for long-term storage. |
| Instability in culture medium | Prepare working dilutions fresh for each experiment. The stability of this compound in aqueous solutions and cell culture media over extended periods has not been extensively characterized. |
| Precipitation in culture medium | Due to its hydrophobicity, this compound may precipitate when diluted into aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower final concentration or a different solvent system for final dilution if compatible with your experimental setup. |
| Adsorption to plastics | Small molecule inhibitors can sometimes adsorb to plastic surfaces of labware. Pre-wetting pipette tips with the solvent and minimizing the surface area-to-volume ratio can help mitigate this. |
Issue 2: High variability between replicate experiments.
High variability can be caused by a combination of factors related to both the compound and the experimental setup.
| Potential Cause | Troubleshooting Suggestion |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the stock solution. |
| Inconsistent cell conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments. |
| Uneven compound distribution | After adding this compound to the cell culture plates, gently swirl the plates to ensure even distribution in the media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (e.g., 37°C water bath) to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: In Vitro Treatment of Adherent Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay or Western blot analysis of target protein phosphorylation.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluoroprobe.com [fluoroprobe.com]
- 4. This compound solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
I-OMe-Tyrphostin AG 538 western blot high background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using I-OMe-Tyrphostin AG 538 in Western blotting experiments, with a specific focus on addressing high background issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It functions by blocking the phosphorylation of IGF-1R, which in turn inhibits downstream signaling pathways such as the Akt and Erk pathways.[1] It is also known to be an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][4] This inhibitory action makes it a valuable tool for studying cell signaling and for potential applications in cancer research.[1]
Q2: I am observing high background in my Western blot after treating cells with this compound. Is the compound causing this?
While this compound itself is not known to directly cause high background, the nature of experiments involving this inhibitor often leads to conditions that can increase background signal. Typically, you are trying to detect subtle changes in the phosphorylation of downstream proteins. This often requires longer exposure times or more sensitive detection reagents, both of which can contribute to high background.[5][6] The issue is more likely related to the Western blot protocol itself rather than an interaction with the compound.
Q3: What are the most common causes of high background in a Western blot experiment?
High background in Western blotting can arise from several factors, including:
-
Insufficient blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.[5][7]
-
Antibody concentration too high: Both primary and secondary antibody concentrations need to be optimized.[6][8]
-
Inadequate washing: Insufficient washing can leave unbound antibodies on the membrane.[6][7]
-
Membrane drying out: Allowing the membrane to dry at any stage can lead to irreversible, non-specific antibody binding.[7][8]
-
Overexposure: Exposing the blot for too long during detection can amplify background signal.[6]
-
Contaminated buffers: Old or improperly stored buffers can be a source of background.
Q4: When detecting phosphorylated proteins after this compound treatment, are there specific considerations for blocking?
Yes. When detecting phosphoproteins, it is generally recommended to avoid using non-fat dry milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can cross-react with your anti-phospho antibody, leading to high background.[8] A better choice is Bovine Serum Albumin (BSA) or other protein-free blocking agents.[7]
Troubleshooting Guide: High Background in this compound Western Blots
This guide provides a systematic approach to troubleshooting high background in your Western blot experiments.
Problem: Uniform High Background
This appears as a dark, even background across the entire blot, making it difficult to distinguish specific bands.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Add a mild detergent like Tween-20 (0.05-0.1%) to your blocking buffer.[5][6] |
| Primary Antibody Concentration Too High | Titrate your primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dot blot or a test strip with a range of dilutions. |
| Secondary Antibody Concentration Too High | Titrate your secondary antibody. A high concentration of the secondary antibody is a very common cause of high background.[6] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[6][7] Ensure you are using a sufficient volume of wash buffer to completely cover the membrane.[9] |
| Overexposure of the Blot | Reduce the exposure time when imaging your blot. If using a chemiluminescent substrate, you may be using a substrate that is too sensitive for the amount of protein you are detecting.[5] |
| Membrane Type | Polyvinylidene difluoride (PVDF) membranes can sometimes have higher background than nitrocellulose membranes.[7] Consider switching to a nitrocellulose membrane if the problem persists. |
Problem: Speckled or Uneven Background
This manifests as black dots or patches on the blot.
| Potential Cause | Recommended Solution |
| Aggregated Antibodies | Centrifuge your primary and secondary antibodies before use to pellet any aggregates. Filter your antibody solutions. |
| Contaminated Buffers or Equipment | Use freshly prepared buffers. Ensure all containers and equipment used for incubation and washing are clean. |
| Blocking Agent Not Fully Dissolved | Ensure your blocking agent (e.g., BSA) is completely dissolved before use. Filter the blocking solution if necessary. |
Experimental Protocol: Western Blot for Phospho-Akt after this compound Treatment
This protocol provides a general framework. Optimal conditions for cell type, antibody concentrations, and incubation times should be determined empirically.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with the desired concentration of this compound (dissolved in DMSO) for 1 hour.[1]
-
Stimulate cells with IGF-1 for 15-30 minutes to induce Akt phosphorylation.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells stimulated with IGF-1 without the inhibitor.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10][11]
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-4 times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane 4-5 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Visualizations
Caption: this compound inhibits IGF-1R signaling.
Caption: Troubleshooting workflow for high background in Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. This compound(Synonyms: I-OMe-AG 538) | whatman (沃特曼) [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. clyte.tech [clyte.tech]
- 8. sinobiological.com [sinobiological.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. biocompare.com [biocompare.com]
- 11. blog.addgene.org [blog.addgene.org]
unexpected cell death with I-OMe-Tyrphostin AG 538 treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cell death during treatment with I-OMe-Tyrphostin AG 538.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-specificity inhibitor. Its primary targets are:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): It acts as a specific inhibitor of the IGF-1R tyrosine kinase, blocking downstream signaling pathways such as Akt and Erk, which are crucial for cell survival and proliferation.[1][2]
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): It is an ATP-competitive inhibitor of this lipid kinase.[1][3]
Q2: Is cytotoxicity an expected outcome of this compound treatment?
A2: Yes, cytotoxicity can be an expected outcome. The compound has been shown to be preferentially cytotoxic to certain cancer cell lines, such as PANC-1, particularly under nutrient-deprived conditions.[1][2] This cell death is often a direct result of the inhibition of pro-survival signaling pathways mediated by IGF-1R.
Q3: Why might I be observing cell death that seems excessive or occurs at concentrations lower than the reported IC50 values?
A3: Several factors can contribute to greater-than-expected cytotoxicity:
-
Off-Target Effects: Like many kinase inhibitors, I-OMe-AG 538 may have off-target activities. For instance, the related compound Tyrphostin AG538 has been identified as an agonist for the TREM2 receptor, which can influence cell signaling in unexpected ways.[4][5] Off-target effects are a common reason for phenotypes that don't align with the primary target's known function.[6][7]
-
Cell Line Sensitivity: The IC50 value is highly dependent on the cell line used. Your specific cell line may be more sensitive to the inhibition of IGF-1R or potential off-targets.
-
Experimental Conditions: Factors such as cell density, media composition (especially serum levels), and incubation time can significantly influence a cell's response to a kinase inhibitor.[8]
-
Compound Integrity: Degradation or impurity of the compound can lead to unpredictable results.[8]
Troubleshooting Guide: Unexpected Cell Death
Q4: My cell viability has dropped significantly at concentrations where I only expected to see inhibition of IGF-1R phosphorylation. What should I do?
A4: This situation suggests either high sensitivity, off-target effects, or experimental error. A systematic approach is needed to identify the cause.
Step 1: Verify On-Target Engagement First, confirm that the inhibitor is engaging its intended target (IGF-1R) at the concentrations causing cell death.
-
Action: Perform a Western blot to analyze the phosphorylation status of IGF-1R and its key downstream effectors, like Akt and Erk.
-
Expected Result: You should see a dose-dependent decrease in the phosphorylation of these proteins.[1]
-
Troubleshooting: If you don't see target engagement, there may be an issue with your compound's activity or cell permeability.[6]
Step 2: Re-evaluate Experimental Parameters Inconsistent experimental conditions can lead to variable results.
-
Action: Review and standardize your protocol. Pay close attention to:
-
Compound Handling: Ensure the inhibitor is properly stored and that fresh dilutions are made for each experiment. Check for any precipitation in the media.[8]
-
Cell Culture Conditions: Use a consistent cell passage number, seeding density, and serum concentration. Mycoplasma contamination can also alter drug sensitivity.[9]
-
ATP Concentration: Since I-OMe-AG 538 is an ATP-competitive inhibitor of PI5P4Kα, variations in intracellular ATP levels can affect its potency.[8][10]
-
Step 3: Investigate the Nature of Cell Death Determine whether the observed cell death is primarily apoptosis or necrosis.
-
Action: Use an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry or fluorescence microscopy.
-
Interpretation:
-
Apoptosis: Annexin V positive, PI negative (early) or Annexin V positive, PI positive (late). This is a more controlled, programmed form of cell death. Many tyrphostins are known to induce apoptosis.[11][12]
-
Necrosis: Annexin V negative, PI positive. This often points to acute cellular injury or toxicity.
-
Step 4: Consider Off-Target Effects If on-target engagement is confirmed and experimental parameters are controlled, the unexpected cytotoxicity is likely due to off-target effects.
-
Action:
-
Dose-Response Comparison: Compare the concentration causing cell death to the IC50 for IGF-1R inhibition. A significant discrepancy points towards off-target activity.[6]
-
Use a Structurally Unrelated Inhibitor: Test another IGF-1R inhibitor with a different chemical structure. If it does not produce the same cytotoxic effect at concentrations that inhibit p-IGF-1R, it strongly suggests the cell death is an off-target effect of I-OMe-AG 538.[6]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound. Researchers should note that IC50 values can vary significantly between different assay conditions and cell lines.
| Target | Inhibitor | IC50 | Assay Condition |
| PI5P4Kα | This compound | 1 µM | ATP-competitive inhibition[1][2][3] |
| IGF-1R | This compound | Not specified | Blocks phosphorylation[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways associated with this compound.
Caption: Canonical IGF-1R signaling pathway inhibited by this compound.
Caption: Potential off-target agonism of the TREM2 pathway by Tyrphostin AG 538.
Experimental Workflow & Protocols
The following workflow provides a logical sequence for troubleshooting unexpected cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(Synonyms: I-OMe-AG 538) | whatman (沃特曼) [fluoroprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for I-OMe-Tyrphostin AG 538
Welcome to the technical support center for I-OMe-Tyrphostin AG 538. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize the use of this dual IGF-1R and PI5P4Kα inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-action inhibitor. It functions as a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase and as an ATP-competitive inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase alpha (PI5P4Kα).[1][2][3] By inhibiting IGF-1R, it blocks downstream signaling pathways such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation and survival.[1][4] Its inhibition of PI5P4Kα adds another layer of complexity to its effects on cellular signaling and metabolism.[2]
Q2: What is the recommended starting concentration for my experiments?
A2: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. Based on published data, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays. For blocking phosphorylation of IGF-1R, Akt, and Erk, concentrations between 0.03 µM and 3 µM have been shown to be effective within 1 hour.[5] For long-term cytotoxicity assays (e.g., 24 hours), a broader range up to 1000 µM has been tested in PANC-1 cells.[1][5] We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO at concentrations of 10 mg/mL or higher.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[4] Stock solutions in DMSO should also be stored at -20°C and are typically stable for at least one month.[1]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the biological question you are addressing.
-
For inhibiting receptor phosphorylation and downstream signaling: A short incubation time of 1 to 4 hours is generally sufficient to observe maximal inhibition of IGF-1R, Akt, and Erk phosphorylation.[1][5]
-
For assessing effects on cell viability and cytotoxicity: Longer incubation times, such as 24, 48, or even 72 hours, are typically required to observe significant effects on cell proliferation and death.[1][5]
-
For other endpoints: The ideal incubation time should be determined empirically by performing a time-course experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibitory effect observed. | Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 in your specific cell line and assay. |
| Inadequate incubation time. | For signaling studies, ensure you are looking at an early time point (e.g., 1-4 hours). For cytotoxicity, extend the incubation period (e.g., 24-72 hours). Perform a time-course experiment to identify the optimal duration. | |
| Inhibitor degradation. | Ensure the stock solution has been stored properly at -20°C and is not from an old batch. Prepare fresh dilutions from a new stock if necessary. | |
| Cell line is resistant to IGF-1R inhibition. | Verify the expression and activation of the IGF-1R pathway in your cell line. Consider using a positive control cell line known to be sensitive to IGF-1R inhibitors. | |
| High background or off-target effects. | Inhibitor concentration is too high. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects. | |
| Precipitation of the compound in culture medium. | Poor solubility at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, try preparing a more diluted stock solution and adding a larger volume to the medium while vortexing. Gentle warming and sonication can also aid in dissolution.[1] |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum concentrations. Starve cells of serum for a few hours before inhibitor treatment if you are studying signaling events to reduce background activation. |
| Inhibitor stock solution not properly mixed. | Ensure the stock solution is completely thawed and vortexed before each use. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of IGF-1R Phosphorylation
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Prepare a working solution of this compound at the desired concentration (e.g., 1 µM).
-
Time-Course Experiment: Treat the serum-starved cells with the this compound working solution for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Include a vehicle control (DMSO) for the longest time point.
-
Ligand Stimulation: 10 minutes before the end of each incubation period, stimulate the cells with an appropriate concentration of IGF-1 (e.g., 50 ng/mL) to induce IGF-1R phosphorylation.
-
Cell Lysis: At the end of each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of IGF-1R (p-IGF-1R) and downstream targets like Akt (p-Akt) and Erk (p-Erk).
-
Analysis: Quantify the band intensities and plot the level of phosphorylation against the incubation time to determine the shortest time required for maximal inhibition.
Protocol 2: Assessing the Effect of this compound on Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density for a multi-day proliferation assay.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for different time periods (e.g., 24 hr, 48 hr, 72 hr).
-
Viability Assay: At each time point, perform a cell viability assay such as MTT, XTT, or a commercial live/dead cell staining kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and time point. Plot the cell viability against the inhibitor concentration to determine the IC50 at each incubation time.
Signaling Pathways and Experimental Workflow
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
Caption: ATP-competitive inhibition of PI5P4Kα by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncologynews.com.au [oncologynews.com.au]
Validation & Comparative
A Comparative Analysis of I-OMe-Tyrphostin AG 538 and AG 538 Efficacy
This guide provides a detailed, objective comparison of the tyrosine kinase inhibitors I-OMe-Tyrphostin AG 538 and its parent compound, AG 538. Both compounds are recognized for their inhibitory action on the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer research. This document synthesizes experimental data on their efficacy, mechanism of action, and the signaling pathways they modulate, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The inhibitory activities of this compound and AG 538 have been evaluated in various assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary targets.
| Compound | Target | IC50 Value | Assay Type | Key Characteristics |
| AG 538 | IGF-1 Receptor Kinase | 400 nM[1][2][3] | In vitro (isolated kinase) | Potent, reversible, and competitive with the substrate[2][3]. |
| This compound | IGF-1 Receptor (IGF-1R) | 3.4 µM[4] | Not specified | Superior to AG 538 in inhibiting IGF-1R autophosphorylation in intact cells[3]. |
| This compound | PI5P4Kα | 1 µM[4][5][6][7][8] | Not specified | An ATP-competitive inhibitor of this distinct kinase[5][8]. |
Efficacy and Mechanism of Action
Both AG 538 and this compound target the IGF-1R, but their profiles exhibit key differences that influence their biological efficacy.
AG 538 is a potent inhibitor of the isolated IGF-1 receptor kinase, with an IC50 value of 400 nM[1][2][3]. Its mechanism is notable as it acts as a substrate-competitive inhibitor , meaning it competes with the protein or peptide substrate for binding to the kinase domain, rather than competing with ATP[3].
This compound is a derivative of AG 538, designed to have increased hydrophobicity and reduced sensitivity to oxidation[3]. While its IC50 value for IGF-1R in vitro is reported to be higher than that of AG 538 (3.4 µM vs 400 nM), it demonstrates superior performance in cellular contexts[3][4]. Specifically, this compound is more effective at inhibiting IGF-1R autophosphorylation in intact cells in a dose-dependent manner[3]. This enhanced cellular efficacy is likely attributable to its greater hydrophobicity, which may improve cell permeability[3].
In addition to its effects on IGF-1R, this compound is also an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 µM[4][5][6][7][8]. This represents a distinct activity from its parent compound. Both inhibitors effectively block the activation of downstream signaling proteins, including Akt and Erk2[3][5].
IGF-1R Signaling Pathway and Inhibition
The IGF-1 receptor is a transmembrane tyrosine kinase that, upon binding ligands like IGF-1 or IGF-2, activates two primary downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway[9][10][11]. These pathways are crucial for cell proliferation, growth, and survival[11][12]. Both AG 538 and this compound inhibit the initial autophosphorylation of the IGF-1R, thereby blocking the activation of these subsequent pathways.
Caption: IGF-1R signaling pathway and the point of inhibition by AG 538 and this compound.
Experimental Protocols
The following are generalized methodologies for experiments cited in the comparison of AG 538 and this compound.
1. In Vitro Kinase Assay (for IC50 Determination)
This experiment measures the direct inhibitory effect of the compounds on the isolated IGF-1R kinase activity.
-
Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50%.
-
Methodology:
-
The kinase domain of purified, recombinant IGF-1R is incubated in a reaction buffer.
-
A synthetic peptide substrate (e.g., a copolymer of L-glutamic acid and L-tyrosine) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added.
-
Serial dilutions of the inhibitor (AG 538 or this compound) are added to the reaction wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO vehicle).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cellular Receptor Autophosphorylation Assay
This experiment assesses the ability of the inhibitors to block IGF-1R activation within intact cells.
-
Objective: To measure the inhibition of ligand-induced IGF-1R tyrosine phosphorylation in a cellular environment.
-
Methodology:
-
Cell Culture: A suitable cell line expressing IGF-1R (e.g., PANC-1 pancreatic cancer cells or 3T3 fibroblasts) is cultured to near confluency.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of AG 538 or this compound (or vehicle control) for a specified time (e.g., 1 hour).
-
Ligand Stimulation: Cells are stimulated with a short pulse of IGF-1 (e.g., 10-20 minutes) to induce receptor autophosphorylation.
-
Cell Lysis: The cells are washed and lysed to extract total protein.
-
Analysis (Western Blot):
-
Total protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated tyrosine residues on IGF-1R (p-IGF-1R).
-
The membrane is subsequently stripped and re-probed with an antibody for total IGF-1R to ensure equal loading.
-
The bands are visualized using a secondary antibody and chemiluminescence, and the band intensities are quantified to determine the ratio of p-IGF-1R to total IGF-1R.
-
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AG 538 [sigmaaldrich.com]
- 3. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to I-OMe-Tyrphostin AG 538 and Other IGF-1R Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for the Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical decision in experimental design. This guide provides an objective comparison of I-OMe-Tyrphostin AG 538 with other prominent IGF-1R inhibitors, supported by experimental data to inform your research.
This compound is a specific inhibitor of the IGF-1R tyrosine kinase.[1] It functions as a substrate-competitive inhibitor, distinguishing it from many ATP-competitive inhibitors.[2] This guide will compare its performance metrics, primarily focusing on inhibitory concentrations (IC50) and selectivity against the highly homologous Insulin Receptor (IR), with other well-characterized IGF-1R inhibitors such as Linsitinib (OSI-906), BMS-754807, Picropodophyllin (PPP), NVP-AEW541, and AG-1024.
Quantitative Comparison of IGF-1R Inhibitors
The efficacy and selectivity of various IGF-1R inhibitors are summarized in the table below. These values, presented as the half-maximal inhibitory concentration (IC50), are crucial for comparing the potency of these compounds in both biochemical and cellular contexts.
| Inhibitor | IGF-1R IC50 | Insulin Receptor (IR) IC50 | Selectivity (IR/IGF-1R) | Assay Type |
| This compound | 1 µM (PI5P4Kα)[2][3] | Not widely reported | Not applicable | ATP-competitive against PI5P4Kα |
| 3.4 µM[4] | Not specified | Not applicable | Kinase Assay | |
| Linsitinib (OSI-906) | 35 nM | 75 nM | ~2.1 | Cell-free |
| BMS-754807 | 1.8 nM[5] | 1.7 nM[5] | ~0.94 | Cell-free |
| Picropodophyllin (PPP) | 1 nM[6] | Inactive[6] | >1000 | Cell-free |
| NVP-AEW541 | 150 nM[7][8] | 140 nM[7][8] | ~0.93 | Cell-free |
| 86 nM (cellular)[9] | 2.3 µM (cellular)[9] | ~26.7 | Cell-based | |
| AG-1024 | 7 µM[10][11] | 57 µM[10][11] | ~8.1 | Autophosphorylation |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the IGF-1R signaling pathway they target and the common experimental workflows used to assess their efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize IGF-1R inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human IGF-1R enzyme
-
Substrate (e.g., poly(Glu, Tyr)4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of a solution containing the IGF-1R enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[5]
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7, PANC-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitors
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for IGF-1R Signaling Pathway
This technique is used to detect the phosphorylation status of key proteins in the IGF-1R signaling cascade.
Materials:
-
Cancer cell line expressing IGF-1R
-
Serum-free medium
-
IGF-1 ligand
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve them overnight.
-
Pre-treat the cells with the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IGF-1 for a short period (e.g., 10-15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
This compound presents a distinct profile as a substrate-competitive inhibitor of IGF-1R. While its potency in direct kinase assays appears to be in the micromolar range, its unique mechanism of action may offer advantages in specific experimental contexts. In contrast, inhibitors like BMS-754807 and Picropodophyllin demonstrate significantly higher potency in the nanomolar range. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired level of selectivity against the Insulin Receptor. For studies requiring high selectivity for IGF-1R over IR, Picropodophyllin appears to be a superior choice based on available data. For potent dual inhibition of both IGF-1R and IR, BMS-754807 is a strong candidate. Researchers should carefully consider the data presented and the experimental protocols to select the most appropriate IGF-1R inhibitor for their studies.
References
- 1. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: I-OMe-Tyrphostin AG 538 vs. Linsitinib in Cancer Cell Research
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway remains a critical area of investigation due to its pivotal role in cell proliferation, survival, and differentiation.[1] This guide provides a detailed, data-supported comparison of two prominent small molecule inhibitors targeting this pathway: I-OMe-Tyrphostin AG 538 and Linsitinib (OSI-906). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance in cancer cells, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Linsitinib (OSI-906) |
| Primary Target(s) | IGF-1R | IGF-1R and Insulin Receptor (IR) |
| Mechanism of Action | Specific inhibitor of IGF-1R tyrosine kinase. | Potent, selective, and orally bioavailable dual inhibitor of IGF-1R and IR kinases.[2] |
| Clinical Development | Preclinical | Has undergone Phase II and III clinical trials for various cancers.[3][4][5] |
| Reported Potency (IC50) | In the micromolar (µM) range for IGF-1R inhibition. | In the nanomolar (nM) range for both IGF-1R and IR inhibition.[2][6][7] |
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for both inhibitors across various cancer cell lines, providing a quantitative comparison of their anti-proliferative activity.
This compound: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 (nutrient-deprived) | Pancreatic Cancer | Cytotoxic at concentrations of 0.1-1000 µM | MedChemExpress |
Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not as widely published as those for Linsitinib.
Linsitinib (OSI-906): IC50/EC50 Values
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| NCI-H295R | Adrenocortical Carcinoma | - | --INVALID-LINK-- |
| TE-13 | Esophageal Squamous Cell Carcinoma | Sensitive | --INVALID-LINK-- |
| TE-1 | Esophageal Squamous Cell Carcinoma | Resistant | --INVALID-LINK-- |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | Resistant | --INVALID-LINK-- |
| Various NSCLC and CRC lines | Non-Small Cell Lung & Colorectal Cancer | 0.021 - 0.810 | --INVALID-LINK-- |
| SUNE-1 | Nasopharyngeal Carcinoma | 0.381 | --INVALID-LINK-- |
| CNE-2 | Nasopharyngeal Carcinoma | 0.387 | --INVALID-LINK-- |
| MCF-7 | Breast Cancer | Effective at 1 µM | --INVALID-LINK-- |
| T47D | Breast Cancer | Effective at 20 µM | --INVALID-LINK-- |
Signaling Pathway Inhibition
Both this compound and Linsitinib function by inhibiting the tyrosine kinase activity of IGF-1R, thereby blocking downstream signaling cascades crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.
This compound Signaling Pathway
Caption: this compound inhibits IGF-1R signaling.
Linsitinib Signaling Pathway
Caption: Linsitinib dually inhibits IGF-1R and IR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound and Linsitinib.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or Linsitinib and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western blot analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the inhibitor for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Concluding Remarks
Both this compound and Linsitinib are valuable tools for investigating the role of IGF-1R signaling in cancer. Linsitinib demonstrates higher potency and has the distinct feature of dual-targeting both IGF-1R and the Insulin Receptor, which may be advantageous in overcoming certain resistance mechanisms.[1] Its clinical evaluation provides a broader context for its potential therapeutic applications. This compound, as a more specific IGF-1R inhibitor, is a useful tool for dissecting the specific roles of IGF-1R signaling.
The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and whether dual inhibition of IGF-1R and IR is a desired experimental parameter. The provided data and experimental frameworks offer a foundation for making informed decisions in the ongoing development of IGF-1R targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
A Comparative Analysis of I-OMe-Tyrphostin AG 538 and Picropodophyllin for Researchers
This guide provides a detailed comparative analysis of two commonly used inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), I-OMe-Tyrphostin AG 538 and picropodophyllin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and key experimental protocols to aid in the selection and application of these compounds in a research setting.
At a Glance: Key Differences
| Feature | This compound | Picropodophyllin |
| Primary Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) | Insulin-like Growth Factor-1 Receptor (IGF-1R) |
| Mechanism of Action | ATP-competitive inhibitor of IGF-1R tyrosine kinase.[1] | Primarily described as an IGF-1R tyrosine kinase inhibitor. |
| Off-Target Effects | Inhibits Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[2][3] | Induces mitotic arrest via microtubule destabilization, an IGF-1R-independent effect.[4][5][6][7] |
| Potency (IC50) | IGF-1R: ~3.4 µM, PI5P4Kα: 1 µM.[8] | IGF-1R: In the nanomolar to low micromolar range, depending on the cell line and assay.[5] |
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and picropodophyllin. It is important to note that the data is compiled from various studies, and direct comparison of IC50 values should be approached with caution due to differing experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Reference |
| PANC-1 (nutrient-deprived) | Cytotoxicity | Preferentially cytotoxic | [2][3][6] |
| - | IGF-1R Kinase Assay | 3.4 µM | [8] |
| - | PI5P4Kα Kinase Assay | 1 µM | [2][3][8] |
Table 2: In Vitro Efficacy of Picropodophyllin
| Cell Line | Assay Type | IC50/Effective Concentration | Reference |
| Rhabdomyosarcoma (RH30, RD) | Proliferation | ~0.1 µM | [5] |
| Uveal Melanoma (OCM-1, OCM-3, OCM-8, 92-1) | Cell Viability (XTT) | < 0.05 µM | [2][3] |
| Pemetrexed-resistant MPM (H2452/PEM) | Cell Viability | ~0.7 µM | [7] |
| Pemetrexed-resistant MPM (211H/PEM) | Cell Viability | ~0.6 µM | [7] |
| HCT116-R (Oxaliplatin-resistant) | Cell Viability | 1 µM (in combination) | [9] |
Mechanism of Action and Signaling Pathways
Both this compound and picropodophyllin target the IGF-1R, a receptor tyrosine kinase crucial for cell growth, proliferation, and survival.[1][5] Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.
This compound acts as a substrate-competitive inhibitor of the IGF-1R kinase.[1] Its known off-target effect is the inhibition of PI5P4Kα.[2][3]
Picropodophyllin is also a potent inhibitor of IGF-1R. However, a significant body of evidence demonstrates a crucial IGF-1R-independent mechanism of action involving the disruption of microtubule dynamics.[4][5][6][7] This leads to mitotic arrest and subsequent cell death. This dual mechanism distinguishes it from this compound.
IGF-1R Signaling Pathway
Caption: Simplified IGF-1R signaling pathway and points of inhibition.
Picropodophyllin's Dual Mechanism
Caption: Dual mechanism of action of Picropodophyllin.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize and compare IGF-1R inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and Picropodophyllin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and picropodophyllin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Western Blot for IGF-1R Phosphorylation
This protocol is used to determine the inhibitory effect of the compounds on IGF-1R autophosphorylation.
Materials:
-
Cancer cell lines
-
6-well plates
-
Serum-free medium
-
IGF-1
-
This compound and Picropodophyllin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IGF-1R, anti-total-IGF-1R, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or picropodophyllin for 1-2 hours.
-
IGF-1 Stimulation: Stimulate the cells with 100 ng/mL of IGF-1 for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
In Vitro Tubulin Polymerization Assay
This protocol is specifically relevant for assessing the off-target effect of picropodophyllin on microtubule dynamics.[10]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Picropodophyllin and control compounds (e.g., Nocodazole as a positive control, DMSO as a negative control)
-
96-well plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in GTB with glycerol. Prepare dilutions of picropodophyllin and control compounds.
-
Assay Setup: In a 96-well plate on ice, add the tubulin solution and the test compounds.
-
Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Experimental Workflow Diagrams
Cell Viability (MTT) Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Western Blot for p-IGF-1R Workflow
Caption: Workflow for Western blot analysis of IGF-1R phosphorylation.
Conclusion
This compound and picropodophyllin are both valuable tools for studying IGF-1R signaling. However, their distinct pharmacological profiles necessitate careful consideration for experimental design and data interpretation.
-
This compound appears to be a more specific inhibitor of the IGF-1R/PI5P4Kα axis, making it a suitable choice when the research focus is primarily on the consequences of inhibiting these two targets.
-
Picropodophyllin , with its dual action on both IGF-1R and microtubule dynamics, offers a different therapeutic and research profile. Its IGF-1R-independent cytotoxic effects are a critical consideration. When using picropodophyllin, it is essential to design experiments that can differentiate between its on-target (IGF-1R inhibition) and off-target (microtubule disruption) effects.
Researchers should select the inhibitor that best suits their specific research question and be mindful of the potential confounding effects of their distinct off-target activities. The provided protocols and data serve as a foundation for the rational selection and use of these important research compounds.
References
- 1. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of IGF-1R Inhibitors: NVP-AEW541 vs. I-OMe-Tyrphostin AG 538
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is paramount for targeted therapeutic strategies. This guide provides an objective comparison of two widely used insulin-like growth factor-1 receptor (IGF-1R) inhibitors, NVP-AEW541 and I-OMe-Tyrphostin AG 538, focusing on their specificity and supported by experimental data.
This comparative analysis delves into the inhibitory profiles of NVP-AEW541 and this compound against their primary target, IGF-1R, and other kinases. The information presented is collated from foundational studies and publicly available data to assist in making informed decisions for research applications.
Executive Summary
Data Presentation: Inhibitor Specificity
The following tables summarize the quantitative data on the inhibitory activity of NVP-AEW541 and this compound against their primary targets and other known off-targets.
Table 1: Inhibitory Activity of NVP-AEW541
| Target | IC50 (in vitro) | IC50 (cellular) | Reference |
| IGF-1R | 150 nM | 86 nM | [1][2] |
| InsR | 140 nM | 2.3 µM | [1][2] |
| Tek | 530 nM | - | [1] |
| Flt1 | 600 nM | - | [1] |
| Flt3 | 420 nM | - | [1] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| IGF-1R | 3.4 µM | [3] |
| PI5P4Kα | 1 µM | [3] |
Signaling Pathways
Both NVP-AEW541 and this compound target the IGF-1R signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. Inhibition of IGF-1R leads to the downregulation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.
Figure 1. Simplified IGF-1R signaling pathway and points of inhibition by NVP-AEW541 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (NVP-AEW541)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Protocol Summary (based on Garcia-Echeverria et al., 2004):
-
Enzyme and Substrate Preparation: Recombinant human IGF-1R kinase domain is used as the enzyme source. A synthetic poly(Glu, Tyr) 4:1 peptide is used as the substrate.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP, MgCl2, and the enzyme.
-
Inhibitor Addition: NVP-AEW541 is serially diluted and added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, followed by measurement of radioactivity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (this compound)
This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.
Protocol Summary (based on Blum et al., 2000):
-
Cell Culture and Starvation: Cells overexpressing IGF-1R (e.g., NIH 3T3 cells) are cultured to sub-confluency and then serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound.
-
Ligand Stimulation: The cells are stimulated with IGF-1 to induce IGF-1R autophosphorylation.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Immunoprecipitation and Western Blotting:
-
IGF-1R is immunoprecipitated from the cell lysates using an anti-IGF-1R antibody.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect the level of phosphorylated IGF-1R.
-
The membrane is then stripped and re-probed with an anti-IGF-1R antibody to determine the total amount of IGF-1R.
-
-
Data Analysis: The intensity of the phosphorylated IGF-1R band is normalized to the total IGF-1R band, and the percentage of inhibition is calculated to determine the IC50.
References
Validating I-OMe-Tyrphostin AG 538 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of I-OMe-Tyrphostin AG 538 with other common inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway. This document outlines key performance metrics, experimental protocols for target validation, and visual representations of the associated signaling pathways and workflows.
This compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a transmembrane tyrosine kinase pivotal in cell growth, proliferation, and survival. It functions as a substrate-competitive inhibitor of IGF-1R and has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα). Its efficacy is often compared with other IGF-1R inhibitors such as Linsitinib (OSI-906) and Picropodophyllin (PPP), each with distinct mechanisms and selectivity profiles.
Performance Comparison of IGF-1R Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their inhibitory concentration (IC50) against IGF-1R and the closely related Insulin Receptor (IR) to indicate selectivity.
Table 1: Inhibitor Potency against IGF-1R and IR
| Inhibitor | Target | IC50 | Cell-Free/Cell-Based | Reference |
| This compound | IGF-1R | Superior to AG 538 | Cell-based | [1] |
| AG 538 | IGF-1R | 400 nM | Cell-free | [1] |
| Linsitinib (OSI-906) | IGF-1R | 35 nM | Cell-free | [2][3] |
| IR | 75 nM | Cell-free | [2][3] | |
| Picropodophyllin (PPP) | IGF-1R | 1 nM | Cell-free | |
| AG-1024 | IGF-1R | 7 µM | Cell-based | |
| IR | 57 µM | Cell-based | ||
| BMS-536924 | IGF-1R | 100 nM | Cell-free | |
| IR | 73 nM | Cell-free |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Table 2: Effects on Cell Proliferation in Cancer Cell Lines
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound | PANC-1 | Cytotoxic | 0.1-1000 µM | |
| Linsitinib (OSI-906) | Various (e.g., NSCLC, CRC) | Inhibition of proliferation | EC50: 0.021-0.810 µM | [2] |
| IGF-1R expressing cell line | -78% inhibition | 31,612.5 ng/mL | [4] | |
| Picropodophyllin (PPP) | Rhabdomyosarcoma (RH30, RD) | Growth arrest | 0.1 µM (72h) | [5] |
Experimental Protocols for Target Engagement Validation
Validating the engagement of this compound and other inhibitors with IGF-1R involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the IGF-1R enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), and the inhibitor at various concentrations in a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Initiate Reaction: Add ATP to the reaction mixture to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of IGF-1R Pathway Phosphorylation
This method assesses the inhibitor's ability to block the phosphorylation of IGF-1R and its downstream signaling proteins, Akt and Erk, in whole cells.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7, HEK293) to 70-80% confluency. Serum-starve the cells for 4-24 hours, then pre-treat with the inhibitor at various concentrations for 1-2 hours. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-IGF-1R (e.g., Tyr1135/1136), phospho-Akt (Ser473), and phospho-Erk (Thr202/Tyr204), as well as total IGF-1R, Akt, and Erk overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. The reagent is reduced by metabolically active cells to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the IGF-1R signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: IGF-1R signaling pathway and the point of inhibition.
Caption: Workflow for validating IGF-1R inhibitor target engagement.
Selectivity and Off-Target Effects
A crucial aspect of inhibitor validation is understanding its selectivity profile.
-
Linsitinib (OSI-906): This is a dual inhibitor of IGF-1R and the Insulin Receptor (IR).[2][3] It has been profiled against a large panel of kinases and shows high selectivity for IGF-1R and IR, with minimal activity against other kinases at concentrations up to 1 µM.[2][6]
-
Picropodophyllin (PPP): While initially described as a selective IGF-1R inhibitor, subsequent studies have shown that it can also affect microtubule dynamics, similar to its stereoisomer podophyllotoxin.[7][8] This off-target effect may contribute to its cytotoxic activity and should be considered when interpreting experimental results.[7]
Conclusion
Validating the target engagement of this compound requires a multi-faceted approach that includes in vitro kinase assays, cell-based phosphorylation studies, and functional assays measuring cell viability. When comparing its performance to alternatives like Linsitinib and Picropodophyllin, it is essential to consider not only their potency (IC50) but also their mechanism of action, selectivity, and potential off-target effects. This guide provides the foundational information and experimental frameworks to aid researchers in the objective evaluation of these important pharmacological tools.
References
- 1. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 5. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Unveiling the Kinase Selectivity of I-OMe-Tyrphostin AG 538: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the off-target kinase profile of I-OMe-Tyrphostin AG 538 against other notable IGF-1R inhibitors. The data presented herein is curated from publicly available research to facilitate informed decisions in experimental design and drug development programs.
Comparative Kinase Profile
The following table summarizes the known on-target and off-target activities of this compound and a selection of alternative IGF-1R inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which quantify the potency of inhibition. A lower value indicates a more potent inhibitor.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Known Off-Target(s) | IC50 / Ki (nM) | Reference(s) |
| This compound | IGF-1R | 3400 | PI5P4Kα | 1000 | [1][2][3] |
| Linsitinib (OSI-906) | IGF-1R, Insulin Receptor (IR) | 35 (IGF-1R), 75 (IR) | High selectivity, no significant activity reported against a panel of over 100 other kinases. | >10,000 | [4][5] |
| GSK1838705A | IGF-1R, IR, Anaplastic Lymphoma Kinase (ALK) | 2.0 (IGF-1R), 1.6 (IR), 0.5 (ALK) | Weak inhibition of a few kinases at higher concentrations (e.g., JAK3, IC50 = 5000 nM). A broad panel screen revealed high selectivity. | See supplementary data from Sabbatini et al., 2009 | [6][7][8][9] |
| Ceritinib | ALK, IGF-1R, IR | 0.2 (ALK), 8 (IGF-1R), 7 (IR) | FAK1, RSK1/2, ERK1/2, CAMKK2, FER | Not specified | [10][11] |
| NVP-ADW742 | IGF-1R | 170 | IR (16-fold less potent than against IGF-1R), c-Kit (>5000 nM), HER2, PDGFR, VEGFR-2, Bcr-Abl (>10,000 nM) | 2800 (IR) | [12][13][14][15][16] |
Note: The lack of a comprehensive kinase panel screen for this compound is a significant data gap. Researchers should exercise caution when interpreting its selectivity based on the limited available information.
Signaling Pathway and Inhibition Points
The diagram below illustrates the IGF-1R signaling pathway and the points of intervention for the compared inhibitors. Activation of IGF-1R by its ligand, IGF-1, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival. The inhibitors discussed in this guide primarily target the ATP-binding site of the IGF-1R kinase domain, thereby blocking these downstream signals.
Caption: IGF-1R Signaling Pathway and Inhibitor Targets.
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro kinase assays. Below are generalized protocols for two common methods, the ADP-Glo™ Kinase Assay and a radiometric kinase assay. These protocols provide a foundational understanding of the experimental procedures used to generate the data in this guide.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human IGF-1R)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay
Radiometric kinase assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
Unlabeled ATP
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test inhibitor dissolved in DMSO
-
Kinase reaction buffer
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test inhibitor as described for the ADP-Glo™ assay.
-
Kinase Reaction Setup:
-
Combine the kinase, substrate, and diluted inhibitor or DMSO in a reaction tube or well.
-
Initiate the reaction by adding a mixture of unlabeled and radiolabeled ATP.
-
Incubate at a controlled temperature for a specific time.
-
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.
-
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer to remove any unbound radiolabeled ATP.
-
Data Acquisition: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value as described for the ADP-Glo™ assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for kinase inhibitor profiling, from compound preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. NVP ADW 742 | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of I-OMe-Tyrphostin AG 538 and Alternative IGF-1R Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of tyrosine kinase inhibitors, understanding the precise cross-reactivity profile of a compound is paramount. This guide provides an objective comparison of I-OMe-Tyrphostin AG 538 with two other widely used inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), NVP-AEW541 and Linsitinib (OSI-906). The information presented herein, supported by experimental data, aims to facilitate informed decisions in research and development.
Comparative Inhibitor Profiles
The following tables summarize the available quantitative data on the inhibitory activities of this compound, NVP-AEW541, and Linsitinib against their primary targets and other known off-targets. This data is crucial for interpreting experimental results and predicting potential biological effects.
Table 1: Potency Against Primary Targets (IC50 Values)
| Inhibitor | IGF-1R | Insulin Receptor (IR) | PI5P4Kα |
| This compound | 400 nM[1] | - | 1 µM[2] |
| NVP-AEW541 | 150 nM[3] | 140 nM[3] | - |
| Linsitinib (OSI-906) | 35 nM[4] | 75 nM[4] | - |
Table 2: Reported Off-Target Kinase Activity
| Inhibitor | Off-Target Kinases Inhibited (IC50) | Kinases with No Reported Activity |
| This compound | Data not available in broad screen | Data not available in broad screen |
| NVP-AEW541 | Tek (530 nM), Flt1 (600 nM), Flt3 (420 nM)[3] | - |
| Linsitinib (OSI-906) | - | Abl, ALK, BTK, EGFR, FGFR1/2, PKA[4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: IGF-1R Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Profiling.
Detailed Experimental Protocols
For researchers aiming to independently verify or expand upon the provided data, the following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, typically DMSO.
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of the purified kinase enzyme in reaction buffer.
-
Prepare a solution of the kinase-specific substrate (peptide or protein) and ATP in reaction buffer. The ATP concentration is often kept at or near the Km for the specific kinase.
-
-
Assay Procedure:
-
Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in reaction buffer.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS)
This protocol describes a common method to assess the effect of an inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
For MTT assay: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for IGF-1R Signaling
This protocol is used to determine the effect of an inhibitor on the phosphorylation status of IGF-1R and its downstream signaling proteins.
-
Cell Lysis:
-
Plate and treat cells with the inhibitor as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on protein phosphorylation.
-
References
Unveiling the Inhibition of Akt Phosphorylation: A Comparative Analysis of I-OMe-Tyrphostin AG 538 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of I-OMe-Tyrphostin AG 538 and other prominent inhibitors in the context of Akt phosphorylation, a critical node in cell signaling pathways implicated in cancer and other diseases. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that acts as a central mediator in this pathway. Its activation through phosphorylation is a key event that propagates downstream signaling.
This compound is recognized as a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase that lies upstream of the PI3K/Akt pathway.[1] By inhibiting IGF-1R, this compound effectively blocks the downstream signaling cascade, leading to a reduction in Akt phosphorylation.[1] This indirect mechanism of action contrasts with other inhibitors that may target Akt directly or other components of the pathway.
A related compound, Tyrphostin AG 538, has been shown to inhibit the downstream SHIP1 (Src homology 2 (SH2) domain-containing inositol 5-phosphatase 1)-Akt pathway.[2]
Comparative Efficacy of Akt Phosphorylation Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of this compound and a selection of alternative inhibitors. It is important to note that the experimental conditions and assay formats can vary between studies, which may influence the reported IC50 values.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value(s) | Cell Line(s)/Assay Conditions |
| This compound | IGF-1R, PI5P4Kα | Upstream Inhibitor (IGF-1R) | Blocks Akt phosphorylation at 0-3 µM | Not specified |
| GSK690693 | Akt1, Akt2, Akt3 | ATP-Competitive | Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM (in vitro) | Cell-free assays |
| 43-150 nM (inhibition of GSK3β phosphorylation) | Various tumor cell lines | |||
| Akti-1/2 (AKT inhibitor VIII) | Akt1, Akt2 | Allosteric | Akt1: 58 nM, Akt2: 210 nM (in vitro) | Cell-free assays |
| pAkt1T308: 300 nM, pAkt1S473: 1.3 µM | In vitro kinase assays | |||
| Wortmannin | PI3K | PI3K Inhibitor | - | Widely used PI3K inhibitor, indirectly inhibits Akt phosphorylation |
| LY294002 | PI3K | PI3K Inhibitor | - | Widely used PI3K inhibitor, indirectly inhibits Akt phosphorylation |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of inhibition and the experimental process for its validation, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing Akt phosphorylation.
Experimental Protocols
The following are generalized protocols for Western blotting and ELISA to determine the level of Akt phosphorylation. Specific details may need to be optimized for different cell lines and experimental conditions.
Western Blot Protocol for Akt Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound or alternative inhibitors at various concentrations for the desired time. Include a vehicle-treated control group.
-
Optional: Stimulate cells with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
ELISA Protocol for Phospho-Akt
-
Sample Preparation:
-
Prepare cell lysates as described in the Western blot protocol (steps 1 and 2).
-
Dilute the lysates to the appropriate concentration range for the ELISA kit.
-
-
ELISA Procedure (General Sandwich ELISA Principle):
-
Add diluted standards and samples to the wells of a microplate pre-coated with a capture antibody specific for total Akt.
-
Incubate to allow the Akt protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured phosphorylated Akt.
-
Wash the wells to remove unbound detection antibody.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of phosphorylated Akt in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the phospho-Akt levels to the total protein concentration of the lysate.
-
Conclusion
This compound effectively inhibits Akt phosphorylation by targeting the upstream IGF-1R. This mechanism provides a distinct approach compared to direct Akt inhibitors. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired point of intervention in the PI3K/Akt signaling pathway. The provided data and protocols serve as a valuable resource for researchers to design and execute experiments aimed at investigating this critical signaling pathway.
References
Safety Operating Guide
Proper Disposal of I-OMe-Tyrphostin AG 538: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of I-OMe-Tyrphostin AG 538, a potent inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) commonly used in cancer research.
This compound is classified as a combustible solid and is severely hazardous to water, necessitating strict adherence to disposal protocols to prevent harm to personnel and the environment.[1] This document outlines the necessary steps for the proper disposal of this compound in both its solid form and when dissolved in solvents such as Dimethyl Sulfoxide (DMSO).
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of its hazard classifications and the required personal protective equipment (PPE).
| Property | Classification/Recommendation | Source |
| Physical Form | Solid | [2] |
| CAS Number | 1094048-77-7 | [2] |
| Molecular Formula | C₁₇H₁₂INO₅ | [2] |
| Storage Temperature | -20°C | [2] |
| Combustibility | Combustible Solid (Storage Class 11) | [1] |
| Water Hazard | WGK 3 (Severely hazardous to water) | [1] |
| Recommended PPE | Eyeshields, chemical-resistant gloves (butyl rubber or fluoroelastomer recommended for DMSO solutions), Type N95 (US) respirator | [2][3] |
| Solubility | Soluble in DMSO | [2] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid or in solution). Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
1. Solid this compound Waste:
Solid waste includes expired or unwanted pure compounds, as well as contaminated items such as weighing papers, pipette tips, and microfuge tubes.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This container should be separate from liquid waste and other incompatible chemical waste streams.
-
Container: Use a robust, sealable container that is compatible with the chemical. The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms (e.g., flammable, environmental hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and drains.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The primary disposal method for combustible solids is typically high-temperature incineration in a specialized facility.[4][5]
2. This compound in DMSO Solutions:
Solutions of this compound in DMSO are common in experimental settings.
-
Segregation: Collect all liquid waste containing this compound and DMSO in a dedicated, sealed container for organic solvent waste. Do not mix with aqueous waste or other incompatible chemicals.
-
Container: Use a solvent-compatible, sealed container (e.g., a high-density polyethylene or glass bottle with a secure cap). The container must be clearly labeled as "Hazardous Waste," listing all components ("this compound," "Dimethyl Sulfoxide"), and displaying the relevant hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area, preferably within secondary containment to mitigate spills.
-
Disposal: The disposal of DMSO solutions should be handled by a professional hazardous waste disposal service.[6] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts.[6]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the contaminated area.
-
Provide the emergency response team with information about the spilled chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling I-OMe-Tyrphostin AG 538
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like I-OMe-Tyrphostin AG 538, a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, is critical for both personal safety and environmental protection.[1][2] This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a combustible solid and should be handled with care.[3] Adherence to the following personal protective equipment (PPE) protocols is mandatory to minimize exposure risks through inhalation, skin contact, or accidental ingestion.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, chemically resistant. | To prevent skin contact and absorption. |
| Eye Protection | Safety Goggles or Eyeshields | ANSI Z87.1-compliant. | To protect eyes from dust particles and splashes of solutions. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Dust Mask | NIOSH-approved N95 or higher rating. | To prevent inhalation of the fine powder when handling the solid form. |
Note: For handling potent compounds, best practices may include double gloving and wearing a disposable gown.
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling the Solid Compound:
-
Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid generating dust during weighing and transfer.
-
Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
Preparing Solutions:
-
This compound is soluble in DMSO, with a solubility of up to 50 mg/mL.
-
When dissolving, add the solvent to the solid slowly and mix gently. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[1]
-
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]
Storage:
-
Store the solid compound and stock solutions at -20°C for long-term stability.[4]
-
When stored at -20°C, stock solutions in DMSO should be used within one month.[1]
-
The solid compound is stable for at least four years when stored at -20°C.[4]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [4] |
| In DMSO | -20°C | Use within 1 month | [1] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound.
Objective: To prepare a 10 mM stock solution in DMSO and a 100 µM working solution in cell culture media.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 437.19 g/mol ). b. In a chemical fume hood, carefully weigh the calculated amount of the solid compound. c. Transfer the solid to a sterile microcentrifuge tube. d. Add the appropriate volume of sterile DMSO to the tube. e. Vortex briefly until the solid is completely dissolved. f. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
-
Working Solution Preparation (100 µM): a. Thaw an aliquot of the 10 mM stock solution. b. In a sterile environment (e.g., a biological safety cabinet), perform a serial dilution of the stock solution with sterile cell culture medium to achieve the final desired concentration of 100 µM. c. Mix the working solution gently by pipetting. d. Use the working solution immediately for your experiments.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Solid Waste:
-
Collect unused solid compound, contaminated gloves, weigh paper, and other contaminated disposable labware in a designated, sealed, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock and working solutions, in a designated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. The likely method of disposal will be high-temperature incineration by a certified hazardous waste management company.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
Visualizations
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
